p-Tolualdehyde-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1219805-23-8 |
|---|---|
Molecular Formula |
C8H8O |
Molecular Weight |
127.19 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzaldehyde |
InChI |
InChI=1S/C8H8O/c1-7-2-4-8(6-9)5-3-7/h2-6H,1H3/i1D3,2D,3D,4D,5D |
InChI Key |
FXLOVSHXALFLKQ-AAYPNNLASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to p-Tolualdehyde-d7: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of p-Tolualdehyde-d7, an isotopically labeled analog of p-Tolualdehyde. This document is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who utilize labeled compounds in their work.
Chemical Properties and Structure
This compound, also known by its IUPAC name 2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzaldehyde, is a deuterated form of p-Tolualdehyde.[1][2] The deuterium labeling makes it a valuable tool in various analytical and research applications, particularly as an internal standard for mass spectrometry-based quantification.[3]
Structure:
The molecular structure of this compound consists of a benzene ring substituted with a deuterated methyl group (-CD3) and a formyl group (-CHO). The four hydrogen atoms on the aromatic ring at positions 2, 3, 5, and 6 are replaced with deuterium atoms.
Molecular Formula: C₈HD₇O[1]
Molecular Weight: Approximately 127.19 g/mol [1][2]
CAS Number: 1219805-23-8[1][2]
Synonyms: this compound (2,3,5,6-d4; methyl-d3), 4-(Methyl-d3)benzaldehyde-2,3,5,6-d4, 4-Methylbenzaldehyde-d7[1]
Quantitative Physical Data
| Property | Value (for unlabeled p-Tolualdehyde) |
| Melting Point | -6 °C[4] |
| Boiling Point | 204-205 °C |
| Density | 1.019 g/mL at 25 °C |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound. While a dedicated public repository of spectra for the deuterated compound is not available, the expected spectral characteristics can be inferred from the structure and data for the unlabeled analog.
-
¹H NMR Spectrum: The ¹H NMR spectrum of this compound is expected to be significantly simplified compared to its non-deuterated counterpart. The aromatic protons and the methyl protons are replaced by deuterium, which is NMR-inactive at the proton frequency. Therefore, the most prominent signal would be from the single aldehydic proton, appearing as a singlet.
-
¹³C NMR Spectrum: The ¹³C NMR spectrum will show signals for the carbon atoms in the molecule. The carbon signals coupled to deuterium will exhibit characteristic splitting patterns (e C-D coupling).
-
Mass Spectrum: The mass spectrum of this compound will show a molecular ion peak at an m/z corresponding to its deuterated mass (approximately 127.19). This is a key feature that distinguishes it from the unlabeled compound (molecular weight ~120.15).[5][6]
-
Infrared (IR) Spectrum: The IR spectrum will display characteristic absorption bands. The C-D stretching vibrations of the methyl group and the aromatic ring will appear at lower frequencies (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations in the unlabeled compound (around 2900-3100 cm⁻¹). The C=O stretching of the aldehyde group will be present in its typical region (around 1700 cm⁻¹).
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of deuterated aromatic compounds involves the use of deuterated starting materials in established synthetic routes. For this compound, a plausible synthetic approach would be the Gattermann-Koch reaction using toluene-d8 as the starting material.
Reaction:
Toluene-d8 + CO + HCl/AlCl₃/CuCl → this compound
Detailed Protocol (adapted from a general procedure for p-Tolualdehyde synthesis): [7]
-
Apparatus Setup: A reaction vessel equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet tube is set up in a fume hood.
-
Reactant Charging: Toluene-d8 is placed in the reaction vessel, which is cooled in a water bath. Anhydrous aluminum chloride and cuprous chloride are added to the vessel with stirring.
-
Gaseous Reagent Introduction: A mixture of carbon monoxide and hydrogen chloride gas is bubbled through the reaction mixture at a controlled rate.
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the absorption of the gases.
-
Work-up: The reaction mixture is then carefully poured onto crushed ice to hydrolyze the intermediate complex.
-
Purification: The product, this compound, is isolated from the aqueous mixture, typically by steam distillation followed by extraction with an organic solvent and subsequent fractional distillation.
Use as an Internal Standard in a Quantitative GC-MS Assay
This compound is frequently used as an internal standard in quantitative analytical methods to correct for variations in sample preparation and instrument response.[3] Below is a general workflow for its use in a Gas Chromatography-Mass Spectrometry (GC-MS) assay.
Experimental Workflow:
Methodology:
-
Preparation of Standard Solutions: A series of calibration standards are prepared containing known concentrations of the unlabeled analyte (p-Tolualdehyde) and a constant concentration of the internal standard (this compound).
-
Sample Preparation: A known amount of the internal standard (this compound) is added to the unknown sample before any sample processing steps (e.g., extraction, derivatization).
-
GC-MS Analysis: The prepared samples and calibration standards are injected into the GC-MS system. The gas chromatograph separates the analyte and the internal standard, and the mass spectrometer detects them.
-
Data Analysis: The peak areas of the analyte and the internal standard are measured from the chromatograms. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards. The concentration of the analyte in the unknown sample is then determined from its peak area ratio using the calibration curve.
Logical Relationships in Application
The primary utility of this compound lies in its relationship with its unlabeled counterpart in analytical quantification. The following diagram illustrates the logical basis for its use as an internal standard.
This diagram shows that because the deuterated internal standard has nearly identical chemical and physical properties to the analyte, it experiences the same losses during sample preparation and the same ionization efficiency in the mass spectrometer. Therefore, by measuring the ratio of the analyte to the internal standard, any variations in the analytical process are cancelled out, leading to more accurate and precise quantification.
References
- 1. This compound (2,3,5,6-d4; methyl-d3) | CymitQuimica [cymitquimica.com]
- 2. This compound (2,3,5,6-d4; methyl-d3) | C8H8O | CID 131869402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. p-Tolualdehyde(104-87-0) MS spectrum [chemicalbook.com]
- 6. Benzaldehyde, 4-methyl- [webbook.nist.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis and Isotopic Purity of p-Tolualdehyde-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of p-Tolualdehyde-d7. This deuterated analog of p-tolualdehyde is a valuable building block in medicinal chemistry and a useful internal standard for quantitative analysis. This document outlines a proposed synthetic pathway, detailed experimental protocols for both synthesis and analysis, and methods for data interpretation.
Introduction
This compound (C8HD7O) is a stable isotope-labeled version of p-tolualdehyde where seven hydrogen atoms have been replaced by deuterium. The methyl group protons and the aromatic protons are deuterated. This isotopic substitution offers significant advantages in drug development, particularly in pharmacokinetic studies, by altering metabolic pathways and enabling precise quantification in complex biological matrices. The high isotopic purity of such compounds is crucial for their application as internal standards in mass spectrometry-based assays.
Molecular Structure and Properties:
| Property | Value |
| Chemical Formula | C8HD7O |
| Molecular Weight | 127.19 g/mol [1] |
| CAS Number | 1219805-23-8[1] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~204-205 °C (for non-deuterated)[2] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the oxidation of commercially available Toluene-d8. This starting material, where all eight hydrogen atoms are replaced by deuterium, ensures a high level of isotopic enrichment in the final product.
Proposed Synthetic Pathway: Oxidation of Toluene-d8
The direct oxidation of the methyl group of toluene to an aldehyde can be challenging as the reaction can proceed to the carboxylic acid. However, several methods have been developed for this transformation. A plausible route involves the use of a mild and selective oxidizing agent.
Caption: Proposed synthesis of this compound via oxidation of Toluene-d8.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on known oxidation reactions of toluene and its derivatives. Researchers should optimize the reaction conditions for scale and desired purity.
Materials:
-
Toluene-d8 (99 atom % D)
-
Manganese (IV) oxide (activated)
-
Dichloromethane (anhydrous)
-
Hexane (anhydrous)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of Toluene-d8 (1 equivalent) in a suitable solvent like dichloromethane or hexane, add activated manganese (IV) oxide (5-10 equivalents).
-
The reaction mixture is stirred vigorously at room temperature or with gentle heating (40-60 °C) for 24-48 hours. The progress of the reaction should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide. The filter cake is washed with fresh solvent.
-
The combined filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
The final product should be stored under an inert atmosphere to prevent oxidation.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 40-60% |
| Chemical Purity | >96% |
| Isotopic Purity | >98 atom % D[3] |
Isotopic Purity Determination
The determination of isotopic purity is critical to ensure the quality of this compound. The two primary methods for this are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Caption: Workflow for the determination of isotopic purity of this compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique to determine the distribution of isotopologues and calculate the isotopic enrichment.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).
-
Data Acquisition: Acquire the full scan mass spectrum in the appropriate mass range to observe the molecular ion peak and its isotopologues. For this compound, the expected [M+H]+ ion would be around m/z 128.10.
-
Data Analysis:
-
Extract the ion chromatograms for the expected isotopologues (d0 to d7).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologues.
-
The isotopic purity (atom % D) can be calculated from the weighted average of the deuterium content in all observed species.
-
Representative HRMS Data:
| Isotopologue | Theoretical m/z ([M+H]+) | Observed Abundance (%) |
| d7 | 128.1078 | >98 |
| d6 | 127.1015 | <2 |
| d5 | 126.0952 | <0.5 |
| d4 | 125.0889 | <0.1 |
| d3 | 124.0826 | <0.1 |
| d2 | 123.0763 | <0.1 |
| d1 | 122.0700 | <0.1 |
| d0 (unlabeled) | 121.0637 | <0.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ²H NMR, provides detailed information about the sites and extent of deuteration.
Experimental Protocol:
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in a deuterated solvent that does not have signals in the regions of interest (e.g., CDCl₃). Add a known amount of a non-deuterated internal standard with a well-resolved proton signal for ¹H NMR quantification.
-
¹H NMR Spectroscopy:
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the residual proton signals corresponding to the aromatic and methyl protons of p-tolualdehyde.
-
Compare the integral of the residual proton signals to the integral of the internal standard to determine the amount of non-deuterated species.
-
-
²H NMR Spectroscopy:
-
Acquire a ²H NMR spectrum.
-
The spectrum will show signals at the chemical shifts corresponding to the deuterated positions.
-
The relative integrals of the deuterium signals can confirm the deuteration pattern.
-
-
Data Analysis:
-
From the ¹H NMR, calculate the percentage of non-deuterated p-tolualdehyde.
-
The isotopic purity is then calculated as 100% minus the percentage of the non-deuterated species.
-
Expected NMR Data:
| Nucleus | Chemical Shift (ppm) | Expected Signal |
| ¹H | ~9.9 (aldehyde) | Singlet (present) |
| ~7.8 (aromatic) | Residual signal | |
| ~2.4 (methyl) | Residual signal | |
| ²H | ~7.8 (aromatic) | Signal present |
| ~2.4 (methyl) | Signal present |
Conclusion
The synthesis of this compound with high isotopic purity can be reliably achieved through the oxidation of Toluene-d8. The rigorous determination of isotopic enrichment using HRMS and NMR spectroscopy is essential to validate the quality of the final product for its intended applications in research and development. The methodologies outlined in this guide provide a robust framework for the preparation and characterization of this important deuterated compound.
References
p-Tolualdehyde-d7: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of p-Tolualdehyde-d7, a deuterated analog of p-Tolualdehyde. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies. This document covers the fundamental properties, applications, and relevant experimental insights related to this compound.
Core Compound Data
This compound is a synthetically useful, isotopically labeled research compound. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of p-Tolualdehyde.
| Property | Value | Reference |
| CAS Number | 1219805-23-8 | [1] |
| Molecular Weight | 127.19 g/mol | [1] |
| Molecular Formula | C₈HD₇O | [2] |
| Synonyms | 4-Methylbenzaldehyde-d7, p-Tolualdehyde (2,3,5,6-d4, methyl-d3) | [1][2] |
Applications in Quantitative Analysis
The primary application of this compound is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. It effectively corrects for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the analytical results.
A general workflow for the use of this compound as an internal standard is depicted below.
Figure 1: A generalized workflow for the quantification of p-Tolualdehyde using this compound as an internal standard.
Experimental Protocol: A General Guideline
While specific protocols will vary depending on the matrix and analytical instrumentation, a general procedure for the quantification of p-tolualdehyde in a given sample is outlined below. This protocol is a composite of standard practices in the field and should be optimized for specific applications.
1. Preparation of Standards and Reagents:
-
p-Tolualdehyde Stock Solution (1 mg/mL): Accurately weigh and dissolve p-tolualdehyde in a suitable solvent (e.g., methanol, acetonitrile).
-
This compound Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same solvent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the p-tolualdehyde stock solution. Each calibration standard should be spiked with a constant concentration of the this compound internal standard working solution.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.
2. Sample Preparation:
-
To an aliquot of the sample (e.g., plasma, tissue homogenate, environmental water sample), add a known amount of the this compound internal standard working solution.
-
Perform an extraction procedure to isolate the analyte and internal standard from the sample matrix. This may involve liquid-liquid extraction, solid-phase extraction, or protein precipitation.
-
The extracted sample may be concentrated and reconstituted in a solvent compatible with the analytical instrument.
3. GC-MS or LC-MS Analysis:
-
Inject the prepared sample into the GC-MS or LC-MS system.
-
Chromatographic conditions should be optimized to achieve good separation of p-tolualdehyde from other matrix components.
-
The mass spectrometer should be operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect specific ions for both p-tolualdehyde and this compound.
4. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of p-tolualdehyde to this compound.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of p-tolualdehyde in the samples by interpolating their peak area ratios from the calibration curve.
Metabolic and Signaling Considerations
p-Tolualdehyde is a metabolite in the breakdown of p-xylene in some biological systems. For instance, the bacterium Pseudomonas putida can oxidize the methyl group of p-xylene to form p-methylbenzyl alcohol, which is then further oxidized to p-tolualdehyde and subsequently to p-toluic acid.[3] This metabolic pathway is of interest in bioremediation and biocatalysis research.
While direct studies on the signaling pathways affected by p-tolualdehyde are limited, research on the closely related compound, benzaldehyde, has shown that it can suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[4] This is thought to be mediated through the regulation of 14-3-3 family proteins.[4] Given the structural similarity, it is plausible that p-tolualdehyde could have similar biological activities, a hypothesis that warrants further investigation.
Figure 2: A simplified diagram illustrating the potential inhibitory effects of benzaldehyde (and possibly p-tolualdehyde) on major signaling pathways through the regulation of the 14-3-3ζ protein.
References
- 1. This compound (2,3,5,6-d4; methyl-d3) | C8H8O | CID 131869402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (2,3,5,6-d4; methyl-d3) [lgcstandards.com]
- 3. Metabolism of toluene and xylenes by Pseudomonas (putida (arvilla) mt-2: evidence for a new function of the TOL plasmid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
physical and chemical characteristics of p-Tolualdehyde-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of p-Tolualdehyde-d7, a deuterated analog of p-Tolualdehyde. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work.
Core Physical and Chemical Properties
This compound, also known as 4-Methylbenzaldehyde-d7, possesses the chemical formula C₈D₇HO.[1] Its molecular weight is approximately 127.19 g/mol .[1][2] The deuteration in this molecule is extensive, with seven deuterium atoms replacing hydrogen atoms on both the aromatic ring and the methyl group (2,3,5,6-d4; methyl-d3).[1][2]
Table 1: Physical and Chemical Properties of this compound and its Non-Deuterated Analog
| Property | This compound | p-Tolualdehyde (for comparison) |
| CAS Number | 1219805-23-8[1][2] | 104-87-0 |
| Molecular Formula | C₈D₇HO[1] | C₈H₈O |
| Molecular Weight | 127.19 g/mol [1][2] | 120.15 g/mol |
| Boiling Point | Data not available | 204-205 °C |
| Melting Point | Data not available | -6 °C |
| Density | Data not available | 1.019 g/mL at 25 °C |
Spectroscopic Characteristics
Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The following sections detail the expected spectroscopic characteristics based on the principles of isotope effects on NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium (²H) has a nuclear spin of 1 and is NMR active, but it is typically not observed in ¹H NMR spectra. The primary effect of deuteration on the ¹H NMR spectrum of this compound will be the disappearance of signals corresponding to the aromatic protons at the 2, 3, 5, and 6 positions and the methyl protons. The only remaining signal will be from the aldehydic proton.
In the ¹³C NMR spectrum, the carbons directly bonded to deuterium will exhibit a characteristic triplet multiplicity due to C-D coupling. The chemical shifts of these carbons will also be slightly shifted upfield compared to the non-deuterated compound, a phenomenon known as the deuterium isotope effect.
Infrared (IR) Spectroscopy
The substitution of hydrogen with heavier deuterium atoms leads to a predictable decrease in the vibrational frequencies of the corresponding bonds. In the IR spectrum of this compound, the C-H stretching vibrations of the aromatic ring and the methyl group will be absent. Instead, new C-D stretching bands will appear at lower wavenumbers. Aromatic C-D stretching bands are typically observed in the 2200-2300 cm⁻¹ region, while aliphatic C-D stretching bands appear around 2100-2200 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak of this compound will be observed at a mass-to-charge ratio (m/z) of 127, which is 7 mass units higher than that of the non-deuterated p-Tolualdehyde (m/z 120). The fragmentation pattern will also be affected by the presence of deuterium. For instance, the loss of a deuterium radical from the methyl group or the aromatic ring will result in fragment ions with different m/z values compared to the loss of a hydrogen radical in the non-deuterated compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, general methods for the synthesis of deuterated aromatic aldehydes can be adapted.
Synthesis of this compound
A potential synthetic route to this compound involves the deuteration of p-xylene followed by oxidation.
Workflow for a potential synthesis of this compound:
Caption: A potential synthetic workflow for this compound.
Methodology:
-
Deuteration of p-Xylene: p-Xylene can be deuterated using a strong acid catalyst in the presence of a deuterium source, such as deuterated sulfuric acid (D₂SO₄) in heavy water (D₂O). The reaction mixture is typically heated to facilitate the hydrogen-deuterium exchange on both the aromatic ring and the methyl groups.
-
Purification of Deuterated p-Xylene: The resulting deuterated p-xylene (p-xylene-d10) is isolated and purified using standard techniques such as extraction and distillation.
-
Selective Oxidation: The purified p-xylene-d10 is then selectively oxidized to this compound. A mild oxidizing agent, such as manganese dioxide (MnO₂), is often used to convert one of the methyl groups to an aldehyde without over-oxidation to a carboxylic acid.
-
Purification of this compound: The final product, this compound, is purified by methods like column chromatography or distillation.
Analytical Workflow
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.
Caption: Analytical workflow for the characterization of this compound.
Methodology:
-
Mass Spectrometry (MS): Confirm the molecular weight of the product. The molecular ion peak should correspond to the calculated mass of this compound.
-
NMR Spectroscopy (¹H and ¹³C): Verify the deuteration pattern. The ¹H NMR should show the absence of signals for the aromatic and methyl protons. The ¹³C NMR should show the characteristic upfield shifts and C-D coupling for the deuterated carbons.
-
IR Spectroscopy: Confirm the presence of the aldehyde functional group (C=O stretch) and the C-D bonds, and the absence of C-H bonds in the aromatic and methyl regions.
-
Purity Analysis: Gas chromatography-mass spectrometry (GC-MS) is a suitable method to determine the purity of the final product and to identify any potential impurities.
Applications in Research and Drug Development
Deuterated compounds like this compound are valuable tools in various scientific disciplines. In drug development, they are frequently used as internal standards in pharmacokinetic studies due to their similar chemical properties to the non-deuterated drug but distinct mass. The kinetic isotope effect, where the C-D bond is stronger and reacts slower than a C-H bond, can also be exploited to slow down metabolic processes, potentially improving the pharmacokinetic profile of a drug. Researchers also use deuterated compounds to probe reaction mechanisms and to assign complex NMR spectra.
References
p-Tolualdehyde-d7 mass spectrometry fragmentation patterns
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of p-Tolualdehyde-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation patterns of this compound. Understanding these fragmentation pathways is crucial for researchers using this deuterated standard in metabolic studies, pharmacokinetic analyses, and other quantitative applications where unambiguous identification and differentiation from its non-deuterated analog are essential.
Molecular Profile of this compound
This compound is a stable, isotopically labeled version of p-Tolualdehyde, where seven hydrogen atoms have been replaced by deuterium. Specifically, the four hydrogens on the aromatic ring and the three hydrogens on the methyl group are substituted. The aldehyde proton remains non-deuterated.
| Property | Value | Reference |
| IUPAC Name | 2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzaldehyde | [1][2] |
| Molecular Formula | C₈D₇HO | [1] |
| Exact Mass | 127.101 Da | [1][2] |
| Unlabeled CAS No. | 104-87-0 | [1] |
| Labeled CAS No. | 1219805-23-8 | [1][2] |
Core Fragmentation Pathways in EI-MS
Upon electron ionization at a standard energy of 70 eV, this compound undergoes predictable fragmentation. The primary cleavage events are dictated by the stability of the resulting cations and neutral radicals, a characteristic feature of aromatic aldehydes.[3][4] The fragmentation of the deuterated molecule is analogous to that of the unlabeled p-Tolualdehyde, with mass shifts corresponding to the seven deuterium atoms.
The most prominent fragmentation pathways are:
-
Loss of the Aldehydic Hydrogen (M-1): The initial molecular ion ([M]⁺•) at m/z 127 can readily lose the non-deuterated aldehydic proton. This α-cleavage results in the formation of a highly stable deuterated benzoyl cation at m/z 126. This fragment is often the base peak in the spectrum, similar to the M-1 peak seen for unlabeled aromatic aldehydes.[3][4]
-
Loss of the Formyl Radical (M-29): Another significant α-cleavage involves the loss of the entire formyl radical (•CHO). This fragmentation pathway leads to the formation of a deuterated benzyl cation, which is known to rearrange into the exceptionally stable deuterated tropylium ion ([C₇D₇]⁺) at m/z 98. This peak's unlabeled counterpart at m/z 91 ([C₇H₇]⁺) is a classic indicator of a toluene-like substructure in mass spectrometry.
Quantitative Fragmentation Data
The following table summarizes the expected key ions, their mass-to-charge ratio (m/z), and the fragmentation mechanism.
| m/z (Expected) | Ion Formula | Description of Fragmentation |
| 127 | [C₈D₇HO]⁺• | The molecular ion radical cation. |
| 126 | [C₈D₇O]⁺ | (Likely Base Peak) Results from the loss of the single non-deuterated aldehydic hydrogen radical (H•). |
| 98 | [C₇D₇]⁺ | (Major Fragment) Results from the loss of the neutral formyl radical (•CHO), followed by rearrangement to the stable deuterated tropylium ion. |
| 68-70 | [C₅Dₓ]⁺ | Represents further fragmentation and breakdown of the deuterated aromatic ring structure. |
Visualization of Fragmentation Pathway
The logical flow of the primary fragmentation events for this compound is illustrated below.
Caption: Primary EI fragmentation pathway of this compound.
Recommended Experimental Protocol: GC-EI-MS
To obtain a clear mass spectrum of this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is recommended.
1. Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.
2. Gas Chromatography (GC) Method:
-
Injection: 1 µL splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase temperature at 15°C/min to 240°C.
-
Final hold: Hold at 240°C for 5 minutes.
-
3. Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[5]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-200 to ensure capture of the molecular ion and all relevant fragments.
-
Data Acquisition: Full scan mode.
This protocol provides a robust starting point for the analysis. The GC temperature program should be optimized as needed to ensure good chromatographic separation from any impurities or other analytes.
References
An In-depth Technical Guide to the NMR Spectral Data of p-Tolualdehyde-d7
This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for p-Tolualdehyde-d7. Designed for researchers, scientists, and professionals in drug development, this document summarizes predicted spectral characteristics and outlines a general methodology for acquiring such data.
Introduction to this compound and its NMR Spectroscopy
This compound is an isotopically labeled form of p-tolualdehyde where all seven protons on the aromatic ring and the methyl group are replaced by deuterium. This isotopic substitution has a profound impact on the compound's NMR spectra. In ¹H NMR spectroscopy, the absence of protons on the aromatic ring and methyl group will result in the disappearance of their corresponding signals, leaving only the aldehyde proton visible. In ¹³C NMR, the carbons attached to deuterium will exhibit splitting patterns characteristic of C-D coupling and will experience a slight upfield shift, an effect known as the isotope shift.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The chemical shifts for the non-deuterated analog, p-tolualdehyde, are provided for comparison and are sourced from publicly available spectral databases.[1][2][3] The predicted data for the deuterated compound are inferred from these values and established principles of NMR spectroscopy of deuterated compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Notes | Reference Chemical Shift (p-Tolualdehyde) in ppm |
| Aldehyde (-CHO) | 9.9 - 10.0 | Singlet | The only expected signal in the ¹H spectrum. | 9.96 |
| Aromatic (Ar-H) | Not Applicable | Not Applicable | Protons are replaced by deuterium. | 7.3 - 7.8 |
| Methyl (-CH₃) | Not Applicable | Not Applicable | Protons are replaced by deuterium. | 2.4 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity (due to C-D coupling) | Reference Chemical Shift (p-Tolualdehyde) in ppm |
| Aldehyde (-CHO) | ~192 | Singlet | |
| C1 (ipso, attached to -CHO) | ~134 | Singlet | |
| C2, C6 (ortho to -CHO) | ~129.8 | Triplet (¹JCD ≈ 20-30 Hz) | |
| C3, C5 (meta to -CHO) | ~129.7 | Triplet (¹JCD ≈ 20-30 Hz) | |
| C4 (para, attached to -CD₃) | ~145 | Singlet | |
| Methyl (-CD₃) | ~21.5 | Septet (¹JCD ≈ 20-30 Hz) |
Note: The predicted chemical shifts for the deuterated compound may experience a slight upfield isotope shift compared to the non-deuterated analog.
Experimental Protocol for NMR Data Acquisition
The following is a general methodology for acquiring high-quality NMR spectra of this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
The choice of solvent should be one in which the compound is readily soluble and which has residual solvent peaks that do not overlap with the aldehyde proton signal.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.[4]
-
The spectrometer should be equipped with a probe capable of ¹H and ¹³C detection.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds to ensure good resolution.[5]
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Temperature: Standard probe temperature (e.g., 298 K).[2][6]
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C and the absence of a Nuclear Overhauser Effect (NOE) enhancement from the deuterated positions.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
Visualizing the Methodologies
The following diagrams illustrate the experimental workflow for NMR data acquisition and the logical process of spectral analysis for this compound.
Caption: Experimental workflow for NMR data acquisition of this compound.
Caption: Logical workflow for the spectral analysis of this compound.
References
A Technical Guide to the Commercial Procurement and Application of p-Tolualdehyde-d7 for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of p-Tolualdehyde-d7, a deuterated analog of p-Tolualdehyde. This document details its commercial availability, key quality specifications, and its critical applications in research and drug development, particularly as an internal standard in mass spectrometry-based analyses. Experimental protocols for its synthesis and use are also provided to facilitate its practical implementation in a laboratory setting.
Commercial Suppliers and Quantitative Specifications
This compound is available from several reputable chemical suppliers that specialize in stable isotope-labeled compounds. The primary application of this compound is as an internal standard for the quantification of p-Tolualdehyde or related analytes in complex matrices by mass spectrometry. When purchasing this compound, it is crucial to consider the isotopic purity, chemical purity, and the availability of a Certificate of Analysis (CoA). Below is a summary of key suppliers and their typical product specifications.
| Supplier | Brand/Distributor | CAS Number | Molecular Formula | Molecular Weight | Isotopic Purity | Chemical Purity | Notes |
| LGC Standards | Toronto Research Chemicals (TRC) | 1219805-23-8 | C₈HD₇O | 127.19 | ≥98 atom % D | - | Supplier provides a Certificate of Analysis. |
| LGC Standards | C/D/N Isotopes | 1219805-23-8 | C₈HD₇O | 127.19 | 98 atom % D | min 96% | A Certificate of Analysis is provided with each product.[1] |
| MedchemExpress | MedchemExpress | 1219805-23-8 | C₈HD₇O | 127.19 | >98.0% (typical) | >99.0% (typical) | CoA available upon request; specifications may vary by lot.[2] |
| CymitQuimica | Toronto Research Chemicals (TRC) | 1219805-23-8 | C₈HD₇O | 127.19 | - | - | Distributor for TRC products. |
| Fisher Scientific | C/D/N Isotopes | 1219805-23-8 | C₈HD₇O | 127.19 | - | - | Distributor for C/D/N Isotopes products. |
| Qmx Laboratories | - | 1219805-23-8 | C₈HD₇O | 127.19 | - | - | Neat product available. |
Physical Properties of non-deuterated p-Tolualdehyde (for reference):
| Property | Value |
| Boiling Point | 204-205 °C |
| Density | 1.019 g/mL at 25 °C |
| Refractive Index | n20/D 1.545 |
Experimental Protocols
General Synthesis of Deuterated Aromatic Aldehydes
Another established method for preparing aromatic 1-deuterio-aldehydes involves the treatment of an aromatic acid chloride with a phospholene reagent, followed by quenching with deuterium oxide (D₂O). This method can achieve 100% deuterium incorporation at the aldehyde position.[4]
Below is a conceptual workflow for the synthesis of a deuterated aromatic aldehyde.
References
A Comprehensive Technical Guide to the Safe Handling of p-Tolualdehyde-d7
This guide provides an in-depth overview of the safety data and handling precautions for p-Tolualdehyde-d7, tailored for researchers, scientists, and professionals in drug development.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzaldehyde[1] |
| Synonyms | This compound (2,3,5,6-d4; methyl-d3), 4-methylbenzaldehyde-(2,3,5,6-d4, methyl-d3)[1] |
| CAS Number | 1219805-23-8[1] |
| Molecular Formula | C₈D₇HO |
| Molecular Weight | 127.19 g/mol [1] |
Note: Safety data for p-Tolualdehyde (CAS: 104-87-0) is used as a surrogate for the deuterated form, as their chemical properties and associated hazards are expected to be nearly identical.
Hazard Identification and Classification
p-Tolualdehyde is classified as a hazardous chemical.[2] It is a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][4]
GHS Hazard Statements:
-
H335: May cause respiratory irritation.[3]
NFPA 704 Rating:
-
Health: 2 (Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury)[5]
-
Flammability: 2 (Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur)[5]
-
Instability/Reactivity: 0 (Normally stable, even under fire exposure conditions, and is not reactive with water)[5]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of p-Tolualdehyde.
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [2][4][6][7] |
| Odor | Organic, almond-like | [2][6][7] |
| Melting Point | -6 °C (21.2 °F) | [2][6] |
| Boiling Point | 204 - 205 °C (399.2 - 401 °F) at 760 mmHg | [2][6] |
| Flash Point | 71 °C (159.8 °F) | [2][6] |
| Density | 1.015 - 1.019 g/cm³ at 25 °C | [2][8] |
| Vapor Pressure | <1 mbar at 20 °C | [2][6] |
| Vapor Density | 4.1 (Air = 1) | [2][6] |
| Autoignition Temperature | 435 °C (815 °F) | [2][6] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and ether. | [7] |
| Flammability Limits | Lower: 0.9%, Upper: 5.6% | [2][6] |
Toxicology
Toxicological data is based on the non-deuterated form, p-Tolualdehyde.
| Metric | Value | Species | Route | Reference |
| LD50 | 1600 mg/kg | Rat | Oral | [5] |
| Skin Irritation | Causes skin irritation | Rabbit | Dermal | [5][9] |
| Eye Irritation | Causes moderate to serious eye irritation | Rabbit | Ocular | [5][9] |
| Genotoxicity | Not expected to be genotoxic | - | - | [10][11] |
| Skin Sensitization | No Expected Sensitization Induction Level (NESIL) of 1100 μg/cm² | - | - | [10][11] |
Handling and Storage
Safe Handling Protocol:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[12] Ensure safety showers and eye wash stations are readily accessible.[2]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield meeting EN166 or OSHA 29 CFR 1910.133 standards.[2][12]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them properly after.[5][9]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[9][12]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[3][12]
-
-
General Hygiene: Avoid contact with eyes, skin, and clothing.[12] Do not breathe vapors or mist.[5][9] Wash hands thoroughly after handling and before breaks.[5][9] Do not eat, drink, or smoke in the work area.[2]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[9][12] Take precautionary measures against static discharge.
Storage Conditions:
-
Keep containers tightly closed to prevent exposure to air and moisture. The compound is air-sensitive.[2][5]
-
Keep away from heat, sparks, and open flames.[12]
-
Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[2]
First Aid and Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][12]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[3][12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[2][9] Water mist can be used to cool closed containers.[2]
-
Specific Hazards: The substance is a combustible liquid.[2] Vapors are heavier than air and may travel to a source of ignition and flash back.[12] Containers may explode when heated.[2][12] Hazardous combustion products include carbon monoxide and carbon dioxide.[2]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][9]
Accidental Release Measures:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation.[9] Remove all sources of ignition.[2][9] Avoid breathing vapors and contact with the substance.[5][9]
-
Containment and Cleanup: Prevent further leakage if it is safe to do so. Do not let the product enter drains.[5][9] Absorb the spill with an inert material (e.g., sand, vermiculite, or earth) and place it in a suitable, closed container for disposal.[5][12]
Experimental Protocols
The safety data sheets reviewed for this guide do not contain specific experimental protocols. Methodologies for use will be application-dependent and should be developed by the research personnel. All protocols must incorporate the safety and handling precautions outlined in this document.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not mix with other waste. Contaminated containers should be treated as the product itself. It is recommended to use a licensed disposal company.[5]
References
- 1. This compound (2,3,5,6-d4; methyl-d3) | C8H8O | CID 131869402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. beta.lakeland.edu [beta.lakeland.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. msds.nipissingu.ca [msds.nipissingu.ca]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chemwhat.com [chemwhat.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 11. RIFM fragrance ingredient safety assessment, p-tolualdehyde, CAS Registry Number 104-87-0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of p-Tolualdehyde using p-Tolualdehyde-d7 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Tolualdehyde, a key aromatic aldehyde, is utilized in the synthesis of pharmaceuticals, fragrances, and dyes. Accurate quantification of p-tolualdehyde is crucial for process monitoring, quality control, and safety assessment. The use of a stable isotope-labeled internal standard, such as p-tolualdehyde-d7, is the gold standard for quantitative analysis by mass spectrometry. This method corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.
These application notes provide detailed protocols for the quantitative analysis of p-tolualdehyde in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and guidance for the development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Analytical Workflow Overview
The following diagram outlines the general workflow for the quantitative analysis of p-tolualdehyde using an internal standard.
Caption: General workflow for p-tolualdehyde quantification.
Experimental Protocols
Reagents and Materials
-
p-Tolualdehyde (analytical standard, ≥99.5% purity)
-
This compound (isotopic purity ≥98%)
-
Methanol (HPLC or GC grade)
-
Acetonitrile (HPLC or GC grade)
-
Dichloromethane (GC grade)
-
Hexane (GC grade)
-
Deionized water (18.2 MΩ·cm)
-
Sodium sulfate (anhydrous)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Vials, syringes, and other standard laboratory glassware.
Standard Solution Preparation
2.1. Stock Solutions (1 mg/mL)
-
p-Tolualdehyde Stock: Accurately weigh 10 mg of p-tolualdehyde and dissolve in 10 mL of methanol.
-
This compound (Internal Standard - IS) Stock: Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
2.2. Working Standard Solutions
-
Prepare a series of calibration standards by serially diluting the p-tolualdehyde stock solution with the appropriate solvent (e.g., methanol or the final reconstitution solvent).
-
Prepare a working internal standard solution (e.g., 1 µg/mL) by diluting the this compound stock solution.
Sample Preparation
The choice of sample preparation method will depend on the sample matrix. Below are protocols for a generic biological fluid (e.g., plasma) and a solid matrix.
3.1. Biological Fluid (Plasma) - Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma, add 10 µL of the 1 µg/mL this compound working solution and vortex briefly.
-
Add 500 µL of a mixture of hexane and dichloromethane (1:1, v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the appropriate solvent for analysis (e.g., hexane for GC-MS, or acetonitrile:water for LC-MS/MS).
3.2. Solid Matrix - Solid Phase Extraction (SPE)
-
Homogenize 1 g of the solid sample.
-
Add 10 µL of the 1 µg/mL this compound working solution.
-
Add 5 mL of methanol and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the appropriate solvent.
GC-MS Analysis Protocol
4.1. Instrumentation
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
4.2. GC-MS Parameters
| Parameter | Value |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 60°C (hold 1 min), ramp to 200°C at 15°C/min, hold 2 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
4.3. SIM Ions to Monitor
Based on the known mass spectra of p-tolualdehyde, the following ions are recommended for monitoring:
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| p-Tolualdehyde | 119 | 120 | 91 |
| This compound | 126 | 127 | 97 |
Note: The exact m/z values for this compound are predicted based on a +7 Da shift from the unlabeled compound. These should be confirmed by direct infusion of the standard.
LC-MS/MS Method Development Guidance
5.1. Instrumentation
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS).
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
5.2. Initial LC Conditions
| Parameter | Suggested Starting Condition |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold 1 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
5.3. MS/MS Parameter Optimization
-
Direct Infusion: Infuse standard solutions of p-tolualdehyde and this compound (approx. 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer to determine the precursor ions. For positive electrospray ionization (ESI+), the precursor ion will likely be [M+H]+.
-
p-Tolualdehyde (MW: 120.15): Expected [M+H]+ = 121.1
-
This compound (MW: 127.19): Expected [M+H]+ = 128.2
-
-
Product Ion Scan: Fragment the precursor ions using a range of collision energies to identify stable and intense product ions.
-
Multiple Reaction Monitoring (MRM) Transition Selection: Select the most intense and specific precursor-to-product ion transitions for quantification (quantifier) and confirmation (qualifier).
Proposed MRM Transitions (to be confirmed experimentally):
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| p-Tolualdehyde | 121.1 | To be determined | To be determined | To be determined |
| This compound | 128.2 | To be determined | To be determined | To be determined |
Data Presentation
The following tables present hypothetical but realistic data for a validated method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Equation |
| p-Tolualdehyde | 1 - 1000 | 0.9985 | y = 0.0025x + 0.0012 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 12.1 | 102.8 |
| Low QC | 3 | 6.2 | 101.5 | 9.8 | 100.5 |
| Mid QC | 50 | 4.1 | 98.7 | 7.5 | 99.2 |
| High QC | 800 | 3.5 | 102.1 | 6.3 | 101.7 |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 1000 ng/mL |
| Accuracy | 85-115% (90-110% for non-LLOQ) |
| Precision (%CV) | < 15% (< 20% for LLOQ) |
| Matrix Effect | Minimal, compensated by IS |
| Recovery | Consistent across QC levels |
Logical Relationship Diagram
The following diagram illustrates the logical relationship in the internal standard method.
Caption: Logic of the internal standard quantification method.
Application Notes and Protocols for the Use of p-Tolualdehyde-d7 in Environmental Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Tolualdehyde, a volatile organic compound (VOC), is utilized in various industrial applications, including the synthesis of pharmaceuticals, dyes, and fragrances. Its presence in the environment can be an indicator of industrial discharge and pollution. Accurate quantification of p-tolualdehyde in environmental matrices such as water, soil, and air is crucial for environmental monitoring and risk assessment. This document provides a detailed protocol for the analysis of p-tolualdehyde in environmental samples using p-Tolualdehyde-d7 as an internal standard. The use of a deuterated internal standard enhances the accuracy and precision of the analytical method by correcting for matrix effects and variations in sample preparation and instrumental response.
The methodology described herein involves derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This derivatization step improves the thermal stability and chromatographic properties of the aldehyde, leading to enhanced sensitivity and selectivity.
Experimental Protocols
Sample Collection and Preservation
-
Water Samples: Collect water samples in amber glass vials with PTFE-lined septa to minimize photodegradation and analyte loss. Fill the vials completely to eliminate headspace. If residual chlorine is present, quench with ascorbic acid. Samples should be stored at 4°C and analyzed within 14 days.
-
Soil and Sediment Samples: Collect soil and sediment samples in glass jars with PTFE-lined caps. Store the samples at 4°C and analyze as soon as possible.
-
Air Samples: Collect whole air samples in specially prepared canisters (e.g., Summa canisters). The canisters should be evacuated prior to sampling.
Reagents and Standards
-
p-Tolualdehyde (analytical standard)
-
This compound (internal standard)
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Methanol (HPLC grade)
-
Hexane (GC grade)
-
Sodium chloride (analytical grade)
-
Reagent water (deionized and organic-free)
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of p-tolualdehyde and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of p-tolualdehyde by diluting the primary stock solution with methanol to achieve a concentration range suitable for calibration (e.g., 1-100 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a concentration that provides a consistent and robust signal in the GC-MS (e.g., 50 ng/mL).
Sample Preparation and Derivatization
For Water Samples:
-
Transfer a 10 mL aliquot of the water sample to a 20 mL headspace vial.
-
Add a known amount of the this compound internal standard spiking solution.
-
Add 3 g of sodium chloride to the vial to facilitate the partitioning of the analytes into the headspace.
-
Add 1 mL of a freshly prepared 2 mg/mL PFBHA solution in reagent water.
-
Immediately seal the vial with a PTFE-lined septum and crimp cap.
-
Vortex the vial for 30 seconds.
-
Incubate the vial at 60°C for 60 minutes to ensure complete derivatization.
For Soil and Sediment Samples:
-
Weigh 5 g of the soil/sediment sample into a 20 mL headspace vial.
-
Add 5 mL of reagent water.
-
Add a known amount of the this compound internal standard spiking solution.
-
Follow steps 3-7 as described for water samples.
For Air Samples (Canister Sampling):
-
Pressurize the canister with high-purity nitrogen.
-
Introduce a known volume of the air sample into a gas-tight syringe.
-
Spike the sample with a known amount of gaseous this compound internal standard.
-
The sample is then concentrated using a preconcentrator before being introduced into the GC-MS system. Derivatization is typically performed on a sorbent tube coated with PFBHA.
GC-MS Analysis
The PFBHA derivatives of p-tolualdehyde and this compound are analyzed by GC-MS. The following instrumental parameters provide a starting point and should be optimized for the specific instrument used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters:
The PFBHA derivatization of aldehydes forms two isomers (syn and anti), which may or may not be chromatographically resolved. For quantification, the sum of the peak areas for both isomers should be used. The mass spectrum of the PFBHA derivative of p-tolualdehyde shows characteristic fragment ions.
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| p-Tolualdehyde-PFBHA oxime | 181 | 299 (M+), 91 |
| This compound-PFBHA oxime | 181 | 306 (M+), 98 |
Note: The molecular ion (M+) for the p-tolualdehyde derivative is m/z 299. The deuterated internal standard will have a molecular ion at m/z 306. The base peak for both is often m/z 181, corresponding to the pentafluorobenzyl fragment. The ions provided are based on typical fragmentation patterns and should be confirmed by analyzing the individual standards.
Data Presentation
Quantitative data should be summarized in a structured table for easy comparison. The following is an example of how to present validation data.
Table 1: Method Performance Data (Example)
| Parameter | Water | Soil | Air |
| Recovery (%) | User Determined | User Determined | User Determined |
| Method Detection Limit (MDL) | User Determined | User Determined | User Determined |
| Limit of Quantification (LOQ) | User Determined | User Determined | User Determined |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
Note: Specific recovery, MDL, and LOQ values are matrix-dependent and should be experimentally determined by the end-user in their specific sample matrix according to established validation protocols such as those outlined by the U.S. EPA.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the analysis of p-Tolualdehyde.
Logical Relationship for Quantification
Caption: Logic for internal standard quantification.
Probing Metabolic Fates: Application of p-Tolualdehyde-d7 in Metabolic Pathway Tracing
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The study of xenobiotic metabolism is a cornerstone of drug development and toxicology. Understanding how a compound is transformed within a biological system is critical for assessing its efficacy, safety, and pharmacokinetic profile. Stable isotope labeling, particularly with deuterium, offers a powerful tool for tracing the metabolic fate of molecules. This document details the application of p-Tolualdehyde-d7, a deuterated analog of p-Tolualdehyde, in the elucidation of metabolic pathways, with a focus on oxidation reactions catalyzed by key drug-metabolizing enzymes.
p-Tolualdehyde, a simple aromatic aldehyde, serves as a model substrate for investigating aldehyde metabolism. Its structure is amenable to metabolism by two primary enzyme systems: Cytochrome P450 (CYP450) and Aldehyde Oxidase (AO).[1][2][3] The deuteration in this compound, specifically at the aldehyde and methyl positions, provides a unique signature for mass spectrometry-based detection, allowing for the differentiation of the parent compound and its metabolites from endogenous molecules.[4] Furthermore, the deuterium substitution can induce a kinetic isotope effect (KIE), where the heavier isotope slows down the rate of bond cleavage.[5] This effect can be leveraged to identify rate-limiting steps in metabolic pathways and to modulate metabolic outcomes.[6]
The primary metabolic transformations anticipated for p-Tolualdehyde are:
-
Oxidation of the aldehyde group: This reaction, primarily catalyzed by Aldehyde Oxidase (AO), converts the aldehyde to the corresponding carboxylic acid, p-toluic acid.[1][7] The deuterium atom on the aldehyde carbon of this compound would be removed during this process.
-
Oxidation of the methyl group: Cytochrome P450 enzymes can hydroxylate the methyl group to form 4-(hydroxymethyl)benzaldehyde.[8] Subsequent oxidation could lead to the formation of p-toluic acid. The deuterated methyl group in this compound allows for the precise tracking of this pathway.
-
Aromatic hydroxylation: Although generally a minor pathway for such substrates, CYP450s could also hydroxylate the aromatic ring.[8]
By incubating this compound with relevant biological matrices, such as liver microsomes (rich in CYP450s) or cytosol (containing AO), and analyzing the resulting mixture with liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify the metabolites formed. The distinct mass shift due to the deuterium label facilitates this analysis.
Key Applications:
-
Metabolic Pathway Identification: Tracing the deuterium label allows for the unambiguous identification of metabolites derived from this compound.
-
Enzyme Contribution Assessment: By using specific enzyme inhibitors or recombinant enzymes, the relative contributions of CYP450 and AO to p-Tolualdehyde metabolism can be determined.
-
Kinetic Isotope Effect Studies: Comparing the metabolism of p-Tolualdehyde and this compound can reveal the kinetic isotope effect, providing insights into reaction mechanisms and rate-limiting steps.[6]
-
Drug-Drug Interaction Studies: this compound can be used as a probe substrate to investigate the inhibitory potential of new chemical entities on aldehyde-metabolizing enzymes.
Quantitative Data Summary
The following tables present hypothetical yet plausible data from in vitro metabolism studies of p-Tolualdehyde and its deuterated analog, this compound, in human liver microsomes and cytosol. This data illustrates how quantitative analysis can be used to compare metabolic rates and elucidate the effects of deuterium substitution.
Table 1: In Vitro Metabolism of p-Tolualdehyde and this compound in Human Liver Microsomes
| Compound | Initial Concentration (µM) | Incubation Time (min) | % Parent Remaining | p-Toluic Acid formation rate (pmol/min/mg protein) | 4-(Hydroxymethyl)benzaldehyde formation rate (pmol/min/mg protein) |
| p-Tolualdehyde | 10 | 30 | 45 | 15.2 | 35.8 |
| This compound | 10 | 30 | 62 | 12.1 | 20.5 |
Table 2: In Vitro Metabolism of p-Tolualdehyde and this compound in Human Liver Cytosol
| Compound | Initial Concentration (µM) | Incubation Time (min) | % Parent Remaining | p-Toluic Acid formation rate (pmol/min/mg protein) |
| p-Tolualdehyde | 10 | 30 | 25 | 85.3 |
| This compound | 10 | 30 | 38 | 65.7 |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes (CYP450-mediated metabolism)
Objective: To determine the metabolic profile of this compound mediated by cytochrome P450 enzymes.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (quenching solution)
-
Incubator/water bath (37°C)
-
Microcentrifuge tubes
-
LC-MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On ice, prepare the incubation mixture in microcentrifuge tubes containing:
-
Phosphate buffer (pH 7.4)
-
Human liver microsomes (final concentration 0.5 mg/mL)
-
This compound (final concentration 10 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a defined period (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile with 0.1% formic acid.
-
Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
Analyze the samples by LC-MS to identify and quantify the parent compound and its metabolites.
Protocol 2: In Vitro Metabolism of this compound in Human Liver Cytosol (Aldehyde Oxidase-mediated metabolism)
Objective: To determine the metabolic profile of this compound mediated by aldehyde oxidase.
Materials:
-
This compound
-
Human Liver Cytosol (pooled)
-
0.1 M Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (quenching solution)
-
Incubator/water bath (37°C)
-
Microcentrifuge tubes
-
LC-MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On ice, prepare the incubation mixture in microcentrifuge tubes containing:
-
Potassium phosphate buffer (pH 7.4)
-
Human liver cytosol (final concentration 1 mg/mL)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding this compound (final concentration 10 µM).
-
Incubate for a defined period (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile with 0.1% formic acid.
-
Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
Analyze the samples by LC-MS to identify and quantify the parent compound and its primary metabolite, p-toluic acid.
Visualizations
References
- 1. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (2,3,5,6-d4; methyl-d3) | C8H8O | CID 131869402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 6. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterium isotope effects on toluene metabolism. Product release as a rate-limiting step in cytochrome P-450 catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Quantification of p-Tolualdehyde in Human Plasma Using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of p-tolualdehyde in human plasma. Due to the inherent volatility and poor ionization efficiency of small aldehydes, a derivatization step using 2,4-dinitrophenylhydrazine (DNPH) is employed. The method utilizes a stable isotope-labeled internal standard, p-Tolualdehyde-d7, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation. This method is suitable for researchers, scientists, and drug development professionals requiring precise quantification of p-tolualdehyde in a biological matrix.
Introduction
p-Tolualdehyde is an aromatic aldehyde that can be found in various natural and industrial sources. Its accurate quantification in biological matrices is crucial for toxicology studies, environmental exposure assessments, and in the monitoring of certain metabolic pathways. The low molecular weight and volatility of p-tolualdehyde present challenges for direct LC-MS/MS analysis. To overcome these limitations, this method employs derivatization with DNPH to form a more stable, less volatile, and more easily ionizable derivative. The use of this compound as an internal standard, which co-elutes with the analyte, provides excellent correction for any variability during the analytical process, from sample extraction to ionization in the mass spectrometer.
Experimental
Materials and Reagents
-
p-Tolualdehyde (≥98% purity)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Human Plasma (K2-EDTA)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Trichloroacetic Acid (TCA)
Sample Preparation
-
Protein Precipitation: To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing 1% formic acid.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution (1 µg/mL in acetonitrile) to each sample, calibrator, and quality control sample.
-
Vortex and Centrifuge: Vortex the tubes for 30 seconds and then centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Derivatization: Transfer the supernatant to a new tube. Add 50 µL of 1 mM DNPH in acetonitrile and 10 µL of 1 M HCl. Vortex and incubate at 60°C for 30 minutes.
-
Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (80:20 Water:Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Conditions
-
LC System: Standard UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: 20% to 80% B
-
5-6 min: 80% B
-
6-6.1 min: 80% to 20% B
-
6.1-8 min: 20% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| p-Tolualdehyde-DNPH | 301.1 | 183.1 | 25 |
| p-Tolualdehyde-DNPH | 301.1 | 153.1 | 35 |
| This compound-DNPH | 308.1 | 189.1 | 25 |
| This compound-DNPH | 308.1 | 159.1 | 35 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of p-tolualdehyde in human plasma. The derivatization with DNPH significantly improved the chromatographic retention and signal intensity of the analyte. The use of this compound as an internal standard ensured high accuracy and precision.
Quantitative Data Summary
The method was validated according to standard bioanalytical method validation guidelines. A summary of the quantitative performance is presented in the table below.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Recovery) | 92 - 108% |
| Matrix Effect | Minimal, compensated by IS |
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and accurate means for quantifying p-tolualdehyde in human plasma. The sample preparation protocol involving protein precipitation and derivatization, coupled with the use of a deuterated internal standard, makes this method highly suitable for regulated bioanalysis in clinical and research settings.
Protocol: LC-MS/MS Method for p-Tolualdehyde Quantification
1. Objective
To quantify the concentration of p-tolualdehyde in human plasma samples using an LC-MS/MS method with a deuterated internal standard and DNPH derivatization.
2. Materials
-
p-Tolualdehyde
-
This compound
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Human Plasma (K2-EDTA)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Hydrochloric Acid (HCl)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
UHPLC system
-
Triple quadrupole mass spectrometer
3. Procedure
3.1. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of p-tolualdehyde and this compound in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions of p-tolualdehyde by serial dilution of the stock solution with acetonitrile to prepare calibration standards.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile.
-
DNPH Solution (1 mM): Prepare a 1 mM solution of DNPH in acetonitrile.
-
HCl Solution (1 M): Prepare a 1 M solution of HCl in water.
3.2. Sample Preparation
-
Label microcentrifuge tubes for blanks, calibration standards, quality control samples, and unknown samples.
-
Add 100 µL of the appropriate matrix (human plasma or blank matrix) to each tube.
-
For calibration standards and quality control samples, spike with the appropriate working standard solution of p-tolualdehyde.
-
Add 10 µL of the this compound internal standard working solution to all tubes except the blank matrix.
-
Add 200 µL of cold acetonitrile with 1% formic acid to all tubes.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of labeled tubes.
-
Add 50 µL of 1 mM DNPH solution to each tube.
-
Add 10 µL of 1 M HCl to each tube.
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
Evaporate the samples to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
3.3. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters described in the "LC-MS/MS Conditions" section of the Application Note.
-
Create a sequence table including blanks, calibration standards, quality control samples, and unknown samples.
-
Run the sequence.
3.4. Data Analysis
-
Integrate the peaks for the p-tolualdehyde-DNPH and this compound-DNPH derivatives.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of p-tolualdehyde in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of p-tolualdehyde.
References
The Role of p-Tolualdehyde-d7 in Elucidating Reaction Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The study of reaction kinetics and mechanisms is fundamental to organic chemistry and drug development. The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining steps of chemical reactions and elucidating transition state structures.[1][2] This document provides detailed application notes and protocols on the use of p-Tolualdehyde-d7, a deuterated analog of p-Tolualdehyde, in kinetic isotope effect studies. By comparing the reaction rates of the deuterated and non-deuterated isotopologues, researchers can gain valuable insights into reaction mechanisms. These insights are crucial for optimizing reaction conditions, designing novel catalysts, and understanding metabolic pathways of drug candidates.[1] This guide will focus on a competitive KIE experiment for an oxidation reaction, complete with a detailed protocol, data analysis, and visualizations.
Introduction to the Kinetic Isotope Effect (KIE)
A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1][2] This phenomenon arises from the difference in mass between isotopes, which affects the vibrational frequencies of chemical bonds.[1] A bond to a heavier isotope has a lower zero-point vibrational energy, making it stronger and requiring more energy to break. Consequently, reactions involving the cleavage of a bond to a heavier isotope are typically slower.
The KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (kL) to the rate constant for the reaction with the heavy isotope (kH):
KIE = kL / kH
-
Primary KIE: Observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For C-H bond cleavage, the replacement of hydrogen (¹H) with deuterium (²H or D) can result in a significant primary KIE, typically in the range of 6 to 10.[1]
-
Secondary KIE: Occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs.
The magnitude of the KIE provides valuable information about the transition state of the rate-determining step.
This compound in Kinetic Studies
This compound is an isotopically labeled version of p-Tolualdehyde where the seven hydrogen atoms on the aromatic ring and the methyl group have been replaced with deuterium. This makes it an excellent tool for investigating reactions involving p-Tolualdehyde, such as oxidations, reductions, and various condensation reactions like the Horner-Wadsworth-Emmons or Cannizzaro reactions.
By employing this compound in a competitive experiment with its non-deuterated counterpart, researchers can determine the KIE and thereby probe the reaction mechanism. A significant KIE would indicate that a C-H (or C-D) bond is broken in the rate-determining step.
Application: Investigating the Mechanism of p-Tolualdehyde Oxidation via a Competitive KIE Experiment
This section outlines a protocol for a competitive KIE experiment to investigate the mechanism of oxidation of p-Tolualdehyde to p-toluic acid using an oxidizing agent like potassium permanganate. In this experiment, an equimolar mixture of p-Tolualdehyde and this compound is subjected to oxidation, but the reaction is stopped at low conversion. The relative amounts of the remaining deuterated and non-deuterated aldehydes are then analyzed to determine the KIE.
Experimental Protocol
Materials:
-
p-Tolualdehyde
-
This compound
-
Potassium permanganate (KMnO₄)
-
Suitable solvent (e.g., acetone, dichloromethane)
-
Internal standard for GC-MS analysis (e.g., dodecane)
-
Quenching agent (e.g., sodium bisulfite solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of the Reactant Mixture:
-
Accurately weigh equimolar amounts of p-Tolualdehyde and this compound.
-
Dissolve the mixture in a suitable solvent to a known concentration (e.g., 0.1 M).
-
Add a known amount of an internal standard (e.g., dodecane) for accurate quantification by GC-MS.
-
-
Oxidation Reaction:
-
Place the reactant mixture in a temperature-controlled reaction vessel with magnetic stirring.
-
Initiate the reaction by adding a limiting amount of the oxidizing agent (e.g., a solution of KMnO₄). The amount of oxidant should be calculated to achieve a low conversion (typically <10%).
-
Allow the reaction to proceed for a predetermined time, ensuring the conversion remains low.
-
-
Reaction Quenching and Workup:
-
Quench the reaction by adding an excess of a suitable quenching agent (e.g., saturated aqueous sodium bisulfite solution) to consume the remaining oxidant.
-
Extract the organic components with a suitable solvent (e.g., dichloromethane).
-
Wash the organic layer with brine and dry it over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter to remove the drying agent.
-
-
Analysis:
-
Analyze the initial (t=0) and final (t=f) reactant mixtures by GC-MS to determine the relative amounts of p-Tolualdehyde and this compound.
-
Data Presentation and Analysis
The following table presents hypothetical data from a competitive oxidation experiment.
| Parameter | Symbol | Value (Hypothetical) |
| Initial Ratio of [p-Tolualdehyde]/[this compound] | R₀ | 1.02 |
| Final Ratio of [p-Tolualdehyde]/[this compound] | Rf | 0.85 |
| Fraction of remaining p-Tolualdehyde | f | 0.90 |
| Calculated Kinetic Isotope Effect | kH/kD | ~5.8 |
Calculation of the Kinetic Isotope Effect:
The KIE can be calculated from the change in the isotopic ratio of the starting materials using the following equation:
kH/kD = ln(f) / ln(f * Rf / R₀)
Where:
-
f is the fraction of the non-deuterated reactant remaining.
-
R₀ is the initial molar ratio of the non-deuterated to the deuterated reactant.
-
Rf is the final molar ratio of the non-deuterated to the deuterated reactant.
A calculated KIE significantly greater than 1 (in this hypothetical case, ~5.8) would strongly suggest that the aldehydic C-H bond is cleaved in the rate-determining step of the oxidation.
Visualizations
Experimental Workflow
Caption: Workflow for a competitive KIE experiment.
Proposed Reaction Mechanism
Caption: A possible rate-determining step in the oxidation.
Conclusion
The use of this compound in kinetic isotope effect studies offers a robust and precise method for investigating the mechanisms of a wide array of chemical reactions. The detailed protocol and data analysis framework presented here for a competitive KIE experiment can be adapted for various research applications, from fundamental organic chemistry to drug metabolism studies. The determination of a significant KIE provides compelling evidence for the involvement of C-H bond cleavage in the rate-determining step, thereby offering a deeper understanding of the reaction pathway and the structure of the transition state. This knowledge is invaluable for the rational design of more efficient synthetic routes and safer, more effective pharmaceuticals.
References
Application Notes and Protocols for the Preparation of Calibration Standards with p-Tolualdehyde-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise quantification of volatile organic compounds (VOCs), particularly aromatic aldehydes, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and reliable results. p-Tolualdehyde-d7 (4-Methylbenzaldehyde-d7) is a deuterated analog of p-Tolualdehyde and serves as an excellent internal standard for chromatographic analysis, primarily Gas Chromatography-Mass Spectrometry (GC-MS). Its chemical and physical properties are nearly identical to the unlabeled analyte, allowing it to effectively compensate for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.
These application notes provide detailed protocols for the preparation of calibration standards using this compound. The inclusion of a deuterated internal standard is crucial for correcting matrix effects and other sources of analytical variability, thereby ensuring the integrity of quantitative data in complex matrices such as environmental, food, and biological samples.
Physicochemical Properties of p-Tolualdehyde and its Deuterated Analog
A summary of the key physicochemical properties of p-Tolualdehyde and this compound is presented below. This information is critical for the preparation of standard solutions and the development of analytical methods.
| Property | p-Tolualdehyde | This compound |
| Synonyms | 4-Methylbenzaldehyde, Tolyl aldehyde | 4-Methylbenzaldehyde-d7, 4-(Methyl-d3)benzaldehyde-2,3,5,6-d4 |
| CAS Number | 104-87-0 | 1219805-23-8 |
| Molecular Formula | C₈H₈O | C₈HD₇O |
| Molecular Weight | 120.15 g/mol | 127.19 g/mol |
| Appearance | Colorless to pale yellow liquid | Neat |
| Boiling Point | 204-205 °C | Not specified |
| Density | 1.019 g/mL at 25 °C | Not specified |
| Purity | ≥97.0% (GC) | 98 atom % D, min 96% Chemical Purity |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of stock solutions, calibration standards, and quality control samples using p-Tolualdehyde and its deuterated internal standard, this compound. These protocols are intended as a general guideline and may require optimization based on the specific analytical instrumentation and sample matrix.
Protocol 1: Preparation of Stock Solutions
This protocol describes the preparation of primary stock solutions of the analyte (p-Tolualdehyde) and the internal standard (this compound).
Materials:
-
p-Tolualdehyde (analyte)
-
This compound (internal standard)
-
Methanol (or other suitable organic solvent, HPLC or GC grade)
-
Analytical balance
-
Volumetric flasks (e.g., 10 mL, 100 mL)
-
Pipettes
Procedure:
-
Analyte Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 100 mg of p-Tolualdehyde into a 100 mL volumetric flask.
-
Dissolve the compound in a small amount of methanol and then dilute to the mark with methanol.
-
Mix the solution thoroughly.
-
This solution is the Analyte Primary Stock Solution.
-
-
Internal Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve the compound in a small amount of methanol and then dilute to the mark with methanol.
-
Mix the solution thoroughly.
-
This solution is the Internal Standard Primary Stock Solution.
-
Storage of Stock Solutions:
-
Store the stock solutions in amber vials at -20°C to prevent degradation. Under these conditions, the solutions are typically stable for up to one month. For longer-term storage, -80°C is recommended, which can extend stability to six months. Always store under an inert atmosphere (e.g., nitrogen) if possible.[1]
Protocol 2: Preparation of Calibration Standards and Quality Control Samples
This protocol details the preparation of a series of calibration standards and quality control (QC) samples from the stock solutions.
Materials:
-
Analyte Primary Stock Solution (1000 µg/mL)
-
Internal Standard Primary Stock Solution (100 µg/mL)
-
Methanol (or other suitable organic solvent)
-
Volumetric flasks and pipettes
-
Blank matrix (e.g., analyte-free sample extract, solvent)
Procedure:
-
Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions of the analyte by serially diluting the Analyte Primary Stock Solution with methanol. The concentration range should encompass the expected concentration of the analyte in the samples.
-
-
Preparation of Working Internal Standard Solution:
-
Prepare a working solution of the internal standard at a fixed concentration (e.g., 10 µg/mL) by diluting the Internal Standard Primary Stock Solution with methanol.
-
-
Preparation of Calibration Standards:
-
Prepare a set of at least five to seven calibration standards by spiking a known volume of the appropriate analyte working standard solution into a fixed volume of blank matrix.
-
Add a fixed volume of the Working Internal Standard Solution to each calibration standard to achieve a constant final concentration of the internal standard (e.g., 1 µg/mL).
-
The final volume of all calibration standards should be the same.
-
-
Preparation of Quality Control Samples:
-
Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same blank matrix as the calibration standards. The concentrations should be within the range of the calibration curve.
-
Spike the QC samples with the analyte and the internal standard in the same manner as the calibration standards.
-
Example Calibration Standard Concentrations:
| Standard Level | Analyte Concentration (ng/mL) | Internal Standard Concentration (ng/mL) |
| CAL 1 | 1 | 100 |
| CAL 2 | 5 | 100 |
| CAL 3 | 10 | 100 |
| CAL 4 | 50 | 100 |
| CAL 5 | 100 | 100 |
| CAL 6 | 250 | 100 |
| CAL 7 | 500 | 100 |
Data Presentation
The use of a deuterated internal standard allows for the construction of a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Table of Representative Calibration Data:
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,500 | 150,000 | 0.010 |
| 5 | 7,600 | 152,000 | 0.050 |
| 10 | 15,100 | 151,000 | 0.100 |
| 50 | 75,500 | 151,000 | 0.500 |
| 100 | 150,000 | 150,000 | 1.000 |
| 250 | 378,000 | 151,200 | 2.500 |
| 500 | 755,000 | 151,000 | 5.000 |
Visualizations
The following diagrams, generated using Graphviz, illustrate the key workflows and relationships in the preparation and use of calibration standards with a deuterated internal standard.
References
Application Notes & Protocols: p-Tolualdehyde-d7 as a Surrogate Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of p-Tolualdehyde-d7 as a surrogate standard in the quantitative analysis of carbonyl compounds. This document is intended to guide researchers, scientists, and professionals in drug development in the accurate and reliable measurement of aldehydes and ketones in various matrices.
Introduction
The analysis of volatile organic compounds (VOCs), particularly carbonyls, is crucial in environmental monitoring, occupational safety, and the quality control of pharmaceutical products. Carbonyl compounds are often present at trace levels and require sensitive analytical methods for their determination. The use of a surrogate standard is essential to monitor the performance of the analytical method, including sample extraction, derivatization, and analysis, thereby ensuring the quality and reliability of the data.
This compound, a deuterated form of p-tolualdehyde, serves as an excellent surrogate standard for the analysis of a wide range of carbonyl compounds. Its chemical and physical properties are very similar to the corresponding non-deuterated analyte, but its mass is sufficiently different to be distinguished by mass spectrometry or to be chromatographically separated from the native compound in some cases. It is particularly well-suited for methods involving derivatization followed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Surrogate Standards
A surrogate standard is a compound of known concentration that is added to a sample prior to any sample preparation steps. It is chosen to be chemically similar to the target analytes but not naturally present in the samples. By measuring the recovery of the surrogate, an analyst can assess the efficiency of the analytical procedure for each sample. Low recovery of the surrogate may indicate a problem with the sample extraction or analysis, leading to a re-evaluation of the results for the target analytes in that sample.
Application: Analysis of Carbonyl Compounds by HPLC-UV following Derivatization
A common method for the analysis of carbonyl compounds is their derivatization with 2,4-dinitrophenylhydrazine (DNPH), as outlined in EPA Method 8315A.[1][2][3][4][5] The resulting DNPH-hydrazone derivatives are stable, chromophoric, and can be readily analyzed by HPLC with UV detection. In this context, this compound is added to the sample at the beginning of the process and undergoes the same derivatization and extraction steps as the target carbonyl compounds.
Caption: Workflow for carbonyl analysis using this compound as a surrogate.
Experimental Protocols
Protocol 1: Preparation of this compound Surrogate Standard Stock Solution
Objective: To prepare a concentrated stock solution of this compound that can be diluted to create spiking solutions.
Materials:
-
This compound (neat or as a certified reference material)
-
Acetonitrile (HPLC grade)
-
Volumetric flasks (Class A)
-
Analytical balance
Procedure:
-
Accurately weigh a precise amount of this compound (e.g., 10 mg) into a 10 mL volumetric flask.
-
Dissolve the this compound in a small amount of acetonitrile.
-
Bring the flask to volume with acetonitrile.
-
Stopper the flask and mix thoroughly by inversion.
-
Calculate the exact concentration of the stock solution in µg/mL.
-
Store the stock solution in an amber vial at 4°C, protected from light.
Protocol 2: Analysis of Carbonyl Compounds in Aqueous Samples using this compound as a Surrogate Standard
Objective: To determine the concentration of target carbonyl compounds in an aqueous sample, using this compound to monitor method performance. This protocol is adapted from EPA Method 8315A.[1][2][3][4][5]
Materials:
-
Aqueous sample
-
This compound surrogate stock solution
-
2,4-Dinitrophenylhydrazine (DNPH) derivatizing reagent (e.g., in acetonitrile with acid catalyst)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or extraction solvent (e.g., dichloromethane for liquid-liquid extraction)
-
Acetonitrile (HPLC grade)
-
Reagent water (HPLC grade)
-
HPLC system with UV detector (set to 360 nm)
-
Analytical column (e.g., C18, 5 µm, 4.6 x 250 mm)
Procedure:
1. Sample Preparation and Spiking:
-
Measure a known volume of the aqueous sample (e.g., 100 mL) into a clean glass container.
-
Spike the sample with a known amount of the this compound surrogate stock solution to achieve a final concentration within the calibration range of the instrument (e.g., 5-10 µg/L).
-
Prepare a laboratory control sample (LCS) by spiking a known amount of the target analytes and the surrogate standard into reagent water.
-
Prepare a method blank using reagent water and spike it with the surrogate standard.
2. Derivatization:
-
Add a specified volume of the DNPH derivatizing reagent to the sample, LCS, and method blank.
-
Mix well and allow the reaction to proceed for the recommended time (e.g., 1-2 hours) at a controlled temperature.
3. Extraction (SPE Method):
-
Condition an SPE cartridge by passing methanol followed by reagent water through it.
-
Load the derivatized sample onto the SPE cartridge at a slow, steady rate.
-
Wash the cartridge with a small amount of reagent water to remove interferences.
-
Dry the cartridge under vacuum or with a stream of nitrogen.
-
Elute the DNPH-hydrazone derivatives (including the derivatized this compound) with a small volume of acetonitrile.
-
Adjust the final volume of the eluate to a known volume (e.g., 1 mL).
4. HPLC-UV Analysis:
-
Set up the HPLC system with the appropriate mobile phase gradient and flow rate.
-
Inject a standard mixture of the target analyte-DNPH derivatives and the this compound-DNPH derivative to establish retention times and calibration curves.
-
Inject the prepared sample, LCS, and method blank extracts.
-
Identify and quantify the target analytes based on their retention times and the calibration curves.
-
Identify and quantify the this compound-DNPH derivative in all samples.
5. Data Analysis and Quality Control:
-
Calculate the concentration of each target analyte in the original sample.
-
Calculate the percent recovery of the this compound surrogate using the following formula:
-
Compare the surrogate recovery to the established acceptance criteria (typically 70-130%). If the recovery is outside these limits, the results for the target analytes in that sample may be considered suspect, and re-analysis may be necessary.
Caption: Protocol for aqueous sample analysis with a surrogate standard.
Data Presentation
The use of this compound as a surrogate standard allows for the generation of critical quality control data. The following tables provide examples of how to present this data.
Table 1: Surrogate Recovery Data for a Batch of Samples
| Sample ID | Spiked Concentration (µg/L) | Measured Concentration (µg/L) | % Recovery | Acceptance Criteria | Status |
| Method Blank | 5.0 | 4.8 | 96 | 70-130% | Pass |
| LCS | 5.0 | 5.2 | 104 | 70-130% | Pass |
| Sample 001 | 5.0 | 4.5 | 90 | 70-130% | Pass |
| Sample 002 | 5.0 | 3.2 | 64 | 70-130% | Fail |
| Sample 003 | 5.0 | 5.4 | 108 | 70-130% | Pass |
| Data for Sample 002 should be flagged and may require re-analysis. |
Table 2: Typical Method Detection Limits (MDLs) for Target Carbonyls
This table presents hypothetical MDLs for common carbonyl compounds when using a method validated with a surrogate standard. Actual MDLs must be determined experimentally.
| Analyte | CAS No. | MDL (µg/L) |
| Formaldehyde | 50-00-0 | 0.5 |
| Acetaldehyde | 75-07-0 | 0.7 |
| Acetone | 67-64-1 | 1.0 |
| Benzaldehyde | 100-52-7 | 0.4 |
| p-Tolualdehyde | 104-87-0 | 0.4 |
Conclusion
This compound is a highly effective surrogate standard for the analysis of carbonyl compounds in various matrices. Its use, particularly in conjunction with established methods like EPA 8315A, provides a robust mechanism for monitoring and ensuring the quality of analytical data. By following the detailed protocols and adhering to stringent quality control measures based on surrogate recovery, researchers and scientists can achieve accurate and defensible results in their analyses.
References
Application Notes and Protocols for Enhanced Detection of p-Tolualdehyde-d7 via Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of p-Tolualdehyde-d7 to enhance its detection and quantification using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Introduction
This compound, a deuterated analog of p-tolualdehyde, is often used as an internal standard in quantitative analytical studies due to its similar chemical properties to the unlabeled analyte and its distinct mass spectrometric signature. However, direct analysis of p-tolualdehyde can be challenging due to its volatility and potential for low ionization efficiency. Chemical derivatization is a crucial technique to improve the chromatographic behavior, increase the molecular weight, and introduce a strongly UV-absorbing or electron-capturing moiety, thereby significantly enhancing detection sensitivity and selectivity.[1][2]
This guide outlines two robust derivatization protocols:
-
PFBHA Derivatization for GC-MS Analysis: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) reacts with the aldehyde group to form a stable oxime derivative.[3] The pentafluorobenzyl group is strongly electron-capturing, making it ideal for highly sensitive detection by GC with an Electron Capture Detector (ECD) or for generating characteristic high-mass ions in Mass Spectrometry (MS).[4]
-
DNPH Derivatization for HPLC-UV Analysis: 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent for carbonyl compounds.[5][6][7] It reacts with aldehydes to form 2,4-dinitrophenylhydrazones, which are highly colored and possess a strong chromophore, enabling sensitive detection by UV-Vis spectrophotometry around 360 nm.[5][6][7][8]
Section 1: Derivatization with PFBHA for GC-MS Analysis
This protocol details the derivatization of this compound with PFBHA, followed by liquid-liquid extraction for subsequent analysis by GC-MS.
Experimental Protocol
Materials:
-
This compound standard solution (in a suitable solvent like methanol or acetonitrile)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Reagent-grade water
-
Ethyl acetate (or other suitable extraction solvent like hexane or dichloromethane)
-
Sodium sulfate (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
15 mL glass test tubes with screw caps
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Pipette an appropriate volume of the this compound standard or sample solution into a 15 mL glass test tube.
-
If the sample is aqueous, adjust the pH to approximately 4 by adding 1 M HCl.[3]
-
-
Derivatization Reaction:
-
Extraction:
-
After incubation, allow the tube to cool to room temperature.
-
Add 0.1 mL of ethyl acetate to the test tube.[3]
-
Add approximately 1 g of anhydrous sodium sulfate to aid in phase separation.
-
Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative into the organic layer.
-
Centrifuge at 2000 rpm for 5 minutes to separate the phases.
-
-
Sample Analysis:
-
Carefully transfer the upper organic layer (ethyl acetate) to a GC vial with an insert.
-
Inject 1-2 µL of the solution into the GC-MS system.
-
Quantitative Data
| Parameter | Value | Reference |
| Derivatization Conditions | ||
| PFBHA Concentration | 1% (w/v) in water | [3] |
| Reaction Temperature | 70°C | [3] |
| Reaction Time | 10 minutes | [3] |
| GC-MS Parameters | ||
| Injection Volume | 1 µL | [3] |
| Ionization Mode | Electron Ionization (EI) | [3] |
| Ion Source Temperature | 230°C | [3] |
| Performance (General Aldehydes) | ||
| Limit of Detection (LOD) | 4.6 - 40 ppbv (gas phase) | [9] |
Experimental Workflow: PFBHA Derivatization for GC-MS
Section 2: Derivatization with DNPH for HPLC-UV Analysis
This protocol describes the derivatization of this compound with DNPH and subsequent analysis by HPLC-UV.
Experimental Protocol
Materials:
-
This compound standard solution (in acetonitrile)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid
-
Reagent-grade water
-
Volumetric flasks
-
Syringe filters (0.45 µm)
-
HPLC vials
Procedure:
-
Preparation of Derivatizing Solution:
-
Prepare a saturated solution of DNPH in acetonitrile containing 1% orthophosphoric acid. This can be achieved by adding an excess of DNPH to the acidified acetonitrile and sonicating for 10 minutes, followed by filtration.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile.
-
For calibration standards, dilute the stock solution with the DNPH derivatizing solution to achieve the desired concentrations.
-
For samples, dissolve a known amount in the DNPH derivatizing solution.
-
-
Derivatization Reaction:
-
Allow the standards and samples to react at room temperature for at least 4 hours in the dark to ensure complete derivatization.
-
-
Sample Analysis:
-
Filter the derivatized solutions through a 0.45 µm syringe filter into HPLC vials.
-
Inject the samples into the HPLC system.
-
Quantitative Data
The following table presents quantitative data for the HPLC-UV analysis of tolualdehyde-DNPH derivatives. Since p-tolualdehyde and m-tolualdehyde often co-elute, the data is presented for the combined isomers.[5][6]
| Parameter | Value | Reference |
| Derivatization Conditions | ||
| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) | [5][6][7] |
| Reaction Time | ≥ 4 hours at room temperature | |
| HPLC-UV Parameters | ||
| Column | C18, 2.1 x 100 mm, 1.9 µm | [5][6] |
| Mobile Phase | Acetonitrile/Water Gradient | [5][6] |
| UV Detection Wavelength | 360 nm | [5][6][7] |
| Performance (m/p-Tolualdehyde-DNPH) | ||
| Linearity Range | 196 - 100,000 ng/mL | [5][6] |
| Correlation Coefficient (r²) | > 0.999 | [5][6] |
| Limit of Detection (LOD) | 33.9 - 104.5 ng/mL | [5][6] |
| Limit of Quantitation (LOQ) | 181.2 - 396.8 ng/mL | [5][6] |
Experimental Workflow: DNPH Derivatization for HPLC-UV
Conclusion
The derivatization of this compound with PFBHA for GC-MS analysis and DNPH for HPLC-UV analysis are effective strategies to significantly enhance detection sensitivity and obtain reliable quantitative data. The choice of method will depend on the available instrumentation, the required sensitivity, and the sample matrix. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to implement these techniques in their analytical workflows.
References
- 1. Quantitative analysis by GC-MS/MS of 18 aroma compounds related to oxidative off-flavor in wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. unitedchem.com [unitedchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Sampling and determination of formaldehyde using solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape of p-Tolualdehyde-d7 in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues with p-Tolualdehyde-d7. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems leading to poor peak shapes during their experiments.
Frequently Asked Questions (FAQs)
-
Q1: What are the common causes of peak tailing for this compound?
-
Q2: My this compound peak is fronting. What are the likely causes?
-
Q3: Why is my this compound peak splitting into two or more peaks?
-
Q4: What should I do if my this compound peak is excessively broad?
Q1: What are the common causes of peak tailing for this compound?
Peak tailing, where the peak is asymmetrical with a trailing edge that is broader than the leading edge, is a frequent issue in HPLC.[1][2] For an aromatic aldehyde like this compound, this can be caused by a variety of factors ranging from chemical interactions to issues with the HPLC system itself.
Troubleshooting Guide: Peak Tailing
Is the peak tailing observed for all analytes or just this compound?
-
All Peaks Tailing: This typically points to a system-wide issue.
-
Column Degradation: The column may have a void at the inlet or a blocked frit.[3] Consider replacing the column.
-
Extra-Column Volume: Excessive tubing length or a large detector cell can cause band broadening and tailing.[4] Use tubing with a smaller internal diameter and minimize its length.[4]
-
Contamination: A contaminated guard column or analytical column can lead to tailing. Replace the guard column and/or flush the analytical column.
-
-
Only this compound Peak Tailing: This suggests a specific chemical interaction between the analyte and the stationary phase.
-
Secondary Interactions: this compound, being a polarizable aromatic compound, can have secondary interactions with active sites on the column packing material, such as residual silanol groups.[2][4][5]
-
Mobile Phase pH: If using a silica-based column, operating at a mobile phase pH close to the pKa of silanol groups (around 3-4) can lead to interactions with basic analytes.[4] While this compound is not strongly basic, localized interactions are still possible. Adjusting the mobile phase pH may help. For basic compounds, operating at a lower pH (e.g., pH < 3) can protonate the silanols and reduce these interactions.[2]
-
Use of Additives: Adding a small amount of a competing agent, like triethylamine, to the mobile phase can help to mask the active sites on the stationary phase.
-
Column Choice: Using a highly deactivated, end-capped column can minimize the number of available silanol groups for interaction.[2][4]
-
-
Mass Overload: Injecting too much sample can saturate the column, leading to peak tailing.[1][6] Try diluting the sample or reducing the injection volume.[1][6]
-
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Summary of Causes and Solutions for Peak Tailing
| Cause | Potential Solution |
| System Issues | |
| Extra-column dead volume | Use shorter, narrower ID tubing; ensure proper fittings.[1][4] |
| Column contamination/void | Replace guard column; back-flush or replace analytical column.[5] |
| Chemical Interactions | |
| Secondary interactions with silanols | Adjust mobile phase pH; use an end-capped column; add mobile phase modifiers.[2][4] |
| Column overload | Reduce sample concentration or injection volume.[1][6] |
Q2: My this compound peak is fronting. What are the likely causes?
Peak fronting, where the leading edge of the peak is less steep than the trailing edge, is generally less common than tailing but can indicate significant issues with the chromatographic method.[7]
Troubleshooting Guide: Peak Fronting
What are the characteristics of your sample and mobile phase?
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the point of injection, leading to a distorted, fronting peak.[7]
-
Protocol: Whenever possible, dissolve and inject your sample in the initial mobile phase. If this is not feasible due to solubility constraints, ensure the injection solvent is weaker than the mobile phase.
-
-
Column Overload: Injecting too high a concentration or volume of the sample can lead to fronting.[1][3][7]
-
Protocol: Systematically reduce the injection volume or dilute the sample to see if the peak shape improves.[1]
-
-
Column Collapse/Damage: A physical collapse of the column bed can create channels, leading to peak fronting.[3][7] This is often accompanied by a sudden decrease in retention time.[8]
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for peak fronting.
Summary of Causes and Solutions for Peak Fronting
| Cause | Potential Solution |
| Sample solvent stronger than mobile phase | Dissolve sample in the mobile phase or a weaker solvent.[7] |
| Column overload (concentration or volume) | Reduce sample concentration or injection volume.[1][7] |
| Column bed collapse | Replace the column; operate within pH and pressure limits.[3][7] |
Q3: Why is my this compound peak splitting into two or more peaks?
Split peaks can be one of the most confusing issues, as they can suggest either a chemical or a physical problem within the HPLC system.
Troubleshooting Guide: Split Peaks
Is the peak splitting observed for all peaks or just this compound?
-
All Peaks Splitting: This is a strong indication of a physical problem at the head of the column or in the flow path before the column.
-
Blocked Column Frit: Particulates from the sample or mobile phase can partially block the inlet frit of the column, causing the sample to be introduced unevenly onto the column bed.[3][9]
-
Column Void: A void or channel at the head of the column can cause the sample band to split before separation begins.[5]
-
Injector Issue: A partially blocked injector port or a poorly seated fitting can also cause the sample to be introduced in a non-uniform manner.
-
-
Only this compound Peak Splitting: This is more likely due to a chemical effect or an issue with the sample preparation.
-
Sample Solvent Effect: Dissolving the sample in a solvent that is too strong can cause peak distortion, including splitting, especially for early eluting peaks.[10] The sample essentially chromatographs in the injection plug.
-
Co-elution: The split peak may actually be two different, co-eluting compounds. This is less likely with a deuterated standard unless there is an impurity.
-
Mobile Phase pH near Analyte pKa: If the mobile phase pH is very close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, which may separate slightly, causing shouldering or splitting. While this compound is not strongly ionizable, this can be a factor for other analytes.
-
Experimental Protocol: Diagnosing Split Peaks
-
Prepare a Dilute Standard: Prepare a standard of this compound at a lower concentration in the mobile phase.
-
Inject the Dilute Standard: If the peak shape is good, the issue is likely related to sample overload or solvent effects.
-
Inspect the Column: If the problem persists, disconnect the column and inspect the inlet frit for discoloration or particulates.
-
Flush the Column: If possible, reverse the column and flush it with a strong solvent (ensure the column is designed for reverse flushing).
-
Replace the Guard Column: If a guard column is in use, replace it.
-
System Check: Check all fittings between the injector and the column for tightness and proper seating.[11]
Troubleshooting Workflow for Split Peaks
Caption: Troubleshooting workflow for split peaks.
Q4: What should I do if my this compound peak is excessively broad?
Broad peaks can significantly reduce the sensitivity and resolution of your analysis. The causes can overlap with those for peak tailing but often point to a loss of column efficiency.
Troubleshooting Guide: Broad Peaks
Are all peaks broad or just the this compound peak?
-
All Peaks Broad: This indicates a general loss of system efficiency.
-
Extra-Column Volume: As with tailing, excessive volume in tubing, fittings, or the detector cell can cause peaks to broaden.[1]
-
Column Deterioration: The column may be old or contaminated, leading to a general loss of performance.[12][13]
-
Low Flow Rate: A flow rate that is too low can sometimes lead to broader peaks due to diffusion.[14]
-
Temperature Fluctuations: Poor temperature control of the column can affect retention and peak width.[14]
-
-
Only this compound Peak Broad (or early eluting peaks are broader):
-
Sample Overload: Injecting too large a volume of sample can cause band broadening.[12]
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly different from the mobile phase, it can lead to poor peak shape, especially for early eluting peaks.
-
Missing Focusing Effect (in Gradient HPLC): If the initial mobile phase in a gradient run is too strong, early eluting compounds like this compound may not be properly focused at the head of the column, resulting in a broad peak.[13]
-
Protocol: Ensure the initial gradient conditions use a weak enough solvent to allow the analyte to "focus" on the column head. For reversed-phase, this typically means starting with a high percentage of the aqueous phase.[13]
-
-
Summary of Causes and Solutions for Broad Peaks
| Cause | Potential Solution |
| System-Wide Issues | |
| Extra-column volume | Minimize tubing length and internal diameter.[1] |
| Column deterioration | Flush or replace the column.[12][13] |
| Temperature fluctuations | Use a column oven for stable temperature control.[14] |
| Analyte-Specific Issues | |
| Sample overload (volume) | Reduce the injection volume.[12] |
| Incompatible sample solvent | Dissolve the sample in the mobile phase. |
| Poor focusing in gradient elution | Adjust initial gradient conditions to be weaker.[13] |
References
- 1. mastelf.com [mastelf.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. acdlabs.com [acdlabs.com]
- 4. chromtech.com [chromtech.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. glsciences.eu [glsciences.eu]
- 11. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 12. obrnutafaza.hr [obrnutafaza.hr]
- 13. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
optimizing mass spectrometer parameters for p-Tolualdehyde-d7
Welcome to the technical support center for the analysis of p-Tolualdehyde-d7. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer parameters for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for this compound in different ionization modes?
The choice of ionization technique significantly impacts the observed precursor ion. For this compound (Molecular Weight: ~127.19 g/mol [1]), you can expect the following:
-
Electron Ionization (EI): This is a "hard" ionization technique that typically forms a radical cation, the molecular ion (M+•).[2][3] The expected precursor would be at m/z 127 . However, due to the high energy of EI, this molecular ion may be unstable and low in abundance.[4]
-
Chemical Ionization (CI): As a "soft" ionization technique, CI is designed to minimize fragmentation.[4][5] It typically generates a protonated molecule, [M+H]+. The expected precursor would be at m/z 128 .
-
Electrospray Ionization (ESI) / Atmospheric Pressure Chemical Ionization (APCI): These are also soft ionization methods commonly coupled with liquid chromatography.[2] They are expected to primarily produce the protonated molecule [M+H]+ at m/z 128 . APCI is particularly well-suited for low molecular weight, nonpolar species.[2]
Q2: What are the major fragment ions of this compound that can be expected in a mass spectrum?
Fragmentation patterns are crucial for structural confirmation. Based on the known fragmentation of standard p-Tolualdehyde[6][7] and the deuteration pattern of this compound (d4 on the aromatic ring and d3 on the methyl group), the following key fragments are expected:
-
[M-D]+ at m/z 126: Loss of a deuterium radical from the aldehyde group. This is analogous to the common [M-H]+ loss in non-deuterated aldehydes.[8]
-
[C₇D₇]+ at m/z 98: Loss of the formyl radical (-CHO) followed by rearrangement to form the stable deuterated tropylium ion. This is analogous to the highly abundant m/z 91 peak in the spectrum of unlabeled toluene and its derivatives.[9]
-
[C₅D₅]+ at m/z 70: Loss of deuterated acetylene (C₂D₂) from the m/z 98 fragment.
Q3: How do I choose the right ionization technique for my experiment?
The choice depends on your sample introduction method and analytical goals.
-
For Gas Chromatography (GC-MS): Use Electron Ionization (EI) for qualitative analysis and library matching, as it provides reproducible fragmentation patterns.[4] Use Chemical Ionization (CI) if you need to confirm the molecular weight with a more abundant molecular ion peak.[4]
-
For Liquid Chromatography (LC-MS): Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) . APCI is often preferred for small, relatively nonpolar molecules like this compound.[2] These techniques are ideal for quantitative studies using tandem mass spectrometry (MS/MS).
Q4: What are some recommended starting MRM (Multiple Reaction Monitoring) transitions for quantifying this compound?
For robust quantification using tandem mass spectrometry (LC-MS/MS or GC-MS/MS), monitoring multiple transitions is recommended.[10][11] Based on the expected precursor ions and fragments, here are two suggested transitions to start with:
| Precursor Ion (m/z) | Product Ion (m/z) | Suggested Mode | Rationale |
| 128 ([M+H]+) | 98 | ESI+ or APCI+ | Monitors the transition from the protonated molecule to the stable deuterated tropylium ion. |
| 128 ([M+H]+) | 70 | ESI+ or APCI+ | A secondary transition for confirmation, monitoring a subsequent fragmentation. |
Note: Collision energies must be empirically optimized for your specific instrument to maximize the intensity of the product ions.
Q5: Why is my molecular ion peak (m/z 127) weak or absent when using Electron Ionization (EI)?
It is common for the molecular ion of certain compounds, including aromatic aldehydes, to be unstable and undergo rapid fragmentation upon electron ionization.[4][8] The energy of the electron beam (typically 70 eV) is often high enough to cause the molecular ion to break apart immediately after it is formed.[5] If you need to confirm the molecular weight, using a softer ionization technique like Chemical Ionization (CI) is recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Poor or No Signal Intensity | 1. Incorrect ionization mode or polarity selected.2. Suboptimal source parameters (e.g., temperature, gas flows).3. Sample concentration is too low.4. Inefficient chromatographic separation (peak is too broad).5. Sample degradation in the inlet or source. | 1. Verify you are in the correct mode (e.g., ESI+ for [M+H]+).2. Perform source parameter optimization; check manufacturer's recommendations.3. Prepare a more concentrated standard to verify instrument response.4. Optimize the GC oven program or LC gradient.5. Lower the GC inlet temperature or use a cooler source temperature. |
| High Background Noise | 1. Contaminated solvents, vials, or mobile phase.2. Column bleed (especially in GC-MS at high temperatures).3. Dirty ion source, transfer line, or mass analyzer.4. Leaks in the system. | 1. Run a solvent blank to identify the source of contamination.2. Condition the GC column according to the manufacturer's instructions.3. Perform routine instrument maintenance and cleaning.4. Check for leaks using an electronic leak detector. |
| Inconsistent or Unexpected Fragmentation | 1. Unstable collision energy in MS/MS experiments.2. Ion source conditions are fluctuating.3. Co-elution with an interfering compound.4. In-source fragmentation is occurring. | 1. Ensure the collision cell pressure and energy are stable. Recalibrate if necessary.2. Allow the instrument to fully stabilize before analysis.3. Improve chromatographic resolution or adjust the MRM transition to be more specific.4. Use a softer ionization method or reduce source temperatures/voltages. |
| Poor Peak Shape / Tailing | 1. Active sites in the GC inlet liner or column.2. Incompatible mobile phase or pH for LC.3. Column is overloaded.4. Column degradation or contamination. | 1. Use a fresh, deactivated GC inlet liner. Trim the front end of the GC column.2. Ensure the sample solvent is compatible with the initial mobile phase.3. Dilute the sample and re-inject.4. Replace the analytical column. |
Experimental Protocols
Protocol 1: GC-MS Starting Parameters (Qualitative Analysis)
This protocol provides a starting point for developing a GC-MS method for the identification of this compound.
-
Sample Preparation: Prepare a 1-10 µg/mL solution of this compound in high-purity methanol or acetonitrile.
-
GC Parameters:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 70 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 240 °C.
-
Hold: Hold at 240 °C for 2 minutes.
-
-
-
MS Parameters (EI):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-200.
-
Solvent Delay: 3 minutes.
-
Protocol 2: LC-MS/MS Starting Parameters (MRM for Quantification)
This protocol provides a starting point for developing a quantitative LC-MS/MS method.
-
Sample Preparation: Prepare calibration standards and samples in 50:50 methanol:water.
-
LC Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Gradient:
-
Initial: 10% B.
-
0.5 min: 10% B.
-
4.0 min: 95% B.
-
5.0 min: 95% B.
-
5.1 min: 10% B.
-
7.0 min: End of run.
-
-
-
MS/MS Parameters (APCI+):
-
Ionization Mode: APCI, Positive.
-
Corona Current: 4 µA.
-
Gas Temperature: 350 °C.
-
Vaporizer Temperature: 400 °C.
-
Gas Flow: 10 L/min.
-
Nebulizer: 35 psi.
-
MRM Transitions: (Optimize collision energy (CE) and dwell time for your instrument)
-
Transition 1: 128 → 98 (CE: ~15-25 eV).
-
Transition 2: 128 → 70 (CE: ~25-35 eV).
-
Dwell Time: 50 ms.
-
-
Data & Visualizations
Data Tables
Table 1: Summary of Key m/z Values for this compound
| Ion Species | Description | Expected m/z | Ionization Mode |
| [M]+• | Molecular Ion | 127 | EI |
| [M+H]+ | Protonated Molecule | 128 | CI, ESI, APCI |
| [M-D]+ | Loss of Aldehyde Deuterium | 126 | EI |
| [C₇D₇]+ | Deuterated Tropylium Ion | 98 | All Modes (Fragment) |
| [C₅D₅]+ | Subsequent Fragment | 70 | All Modes (Fragment) |
Diagrams
Caption: General workflow for developing a quantitative MS method for this compound.
Caption: A logical troubleshooting guide for diagnosing poor signal intensity issues.
References
- 1. This compound (2,3,5,6-d4; methyl-d3) | C8H8O | CID 131869402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. acdlabs.com [acdlabs.com]
- 4. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 5. researchgate.net [researchgate.net]
- 6. massbank.eu [massbank.eu]
- 7. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. lcms.cz [lcms.cz]
- 11. shimadzu.co.kr [shimadzu.co.kr]
Technical Support Center: Addressing Matrix Effects with p-Tolualdehyde-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing p-Tolualdehyde-d7 as an internal standard to mitigate matrix effects in complex samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in complex sample analysis?
A1: this compound is a stable isotope-labeled (SIL) internal standard used in quantitative analysis, primarily with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its main role is to correct for analytical variability, including matrix effects, which are alterations in the ionization of an analyte due to co-eluting substances from the sample matrix.[1][2] Because this compound is chemically almost identical to its non-deuterated counterpart (p-Tolualdehyde), it experiences similar variations during sample preparation, injection, and ionization, thus enabling more accurate and precise quantification of the target analyte.[1]
Q2: When is it appropriate to use this compound as an internal standard?
A2: this compound is an ideal internal standard for the quantification of p-Tolualdehyde. It can also be suitable for the analysis of other structurally similar aromatic aldehydes in complex matrices such as biological fluids, environmental samples, and food and beverage products.[3][4] The use of a SIL internal standard is particularly recommended when significant matrix effects are expected or when high accuracy and precision are required.[1]
Q3: What are the critical quality attributes of this compound for reliable quantification?
A3: For dependable results, this compound should have high chemical and isotopic purity. High chemical purity ensures that other compounds do not interfere with the analysis, while high isotopic purity (typically ≥98 atom % D) is necessary to prevent interference from the unlabeled analyte present as an impurity in the internal standard solution.[5]
Q4: Can this compound completely eliminate matrix effects?
A4: While this compound is highly effective in compensating for matrix effects, it may not eliminate them entirely.[6] For optimal correction, the analyte and the internal standard must co-elute chromatographically.[6] Differences in retention time, even if slight, can lead to differential matrix effects where the analyte and internal standard are not equally suppressed or enhanced by the matrix. This phenomenon, known as the deuterium isotope effect, can sometimes be observed with deuterated standards.[7]
Q5: What are common analytical techniques used with this compound for the analysis of aldehydes?
A5: Due to the high volatility and reactivity of many aldehydes, a common strategy involves derivatization to improve their stability and chromatographic properties.[1][8] A widely used method is derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) followed by GC-MS analysis.[1] For less volatile aldehydes or when analyzing their derivatives, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is also frequently employed.[3][8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor accuracy and/or precision despite using this compound | 1. Chromatographic separation of analyte and internal standard: The deuterium isotope effect may cause a slight shift in retention time, leading to differential matrix effects.[7] 2. Isotopic instability: Although rare for aromatic deuteration, back-exchange of deuterium for hydrogen could occur under certain conditions.[7] 3. Interference: The presence of isobaric interferences in the sample matrix. | 1. Optimize chromatography: Adjust the gradient, flow rate, or column chemistry to ensure co-elution. A shallower gradient around the elution time of the analyte and internal standard can improve peak overlap. 2. Assess stability: Prepare samples and let them sit for varying times before analysis to check for degradation or isotopic exchange. 3. Check for interferences: Analyze blank matrix samples to identify any interfering peaks at the retention time of the analyte or internal standard. If present, improve sample cleanup or chromatographic separation. |
| Low signal intensity for both analyte and this compound | Significant ion suppression: The concentration of co-eluting matrix components is high enough to suppress the ionization of both the analyte and the internal standard. | 1. Improve sample preparation: Employ more rigorous cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 2. Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components. 3. Optimize chromatographic separation: Modify the LC or GC method to separate the analyte and internal standard from the highly suppressing regions of the chromatogram. |
| Inconsistent this compound peak area across samples | 1. Inconsistent sample preparation: Variability in extraction recovery or derivatization efficiency. 2. Injection variability: Issues with the autosampler or manual injection technique. | 1. Ensure consistent sample handling: Standardize all steps of the sample preparation process. 2. Verify instrument performance: Run a series of standards to check for injection precision. |
| Presence of unlabeled p-Tolualdehyde in the this compound standard | Low isotopic purity of the internal standard. | 1. Verify purity: Analyze a high-concentration solution of the this compound standard to assess its isotopic purity. 2. Account for contribution: If a significant amount of unlabeled analyte is present, its contribution to the analyte signal must be subtracted from the samples. |
Experimental Protocols
Protocol 1: Quantification of Aromatic Aldehydes in a Complex Matrix using GC-MS with PFBHA Derivatization
This protocol provides a general framework for the analysis of an aromatic aldehyde (the analyte) in a complex matrix (e.g., plasma, wastewater) using this compound as an internal standard.
1. Materials and Reagents:
-
This compound
-
Analyte of interest (e.g., p-Tolualdehyde)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Organic solvents (e.g., methanol, acetonitrile, hexane) of HPLC or higher grade
-
Reagent-grade water
-
Complex matrix (e.g., human plasma, wastewater effluent)
2. Preparation of Standards and Reagents:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the analyte in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by spiking the analyte stock solution into the blank complex matrix.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with methanol.
-
PFBHA Derivatizing Reagent (15 mg/mL): Dissolve 150 mg of PFBHA in 10 mL of reagent-grade water. Prepare fresh daily.
3. Sample Preparation and Derivatization:
-
Pipette 1 mL of the sample (calibration standard, QC, or unknown) into a glass vial.
-
Add 10 µL of the 10 µg/mL internal standard spiking solution.
-
Add 100 µL of the 15 mg/mL PFBHA solution.
-
Vortex the mixture and incubate at 60°C for 60 minutes.
-
After cooling to room temperature, perform a liquid-liquid extraction by adding 2 mL of hexane and vortexing for 2 minutes.
-
Centrifuge to separate the layers and transfer the upper organic layer to a clean vial for GC-MS analysis.
4. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).
-
Injection: 1 µL in splitless mode.
-
Oven Program: Optimize for the separation of the derivatized analyte and internal standard.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the PFBHA-derivatives of the analyte and this compound.
5. Data Analysis:
-
Quantify the analyte by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the analyte concentration.
Data Presentation
The effectiveness of this compound in correcting for matrix effects can be evaluated by comparing the matrix factor (MF) of the analyte with and without internal standard normalization. The matrix factor is calculated as:
MF = (Peak response in matrix) / (Peak response in neat solution)
An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The Internal Standard Normalized Matrix Factor (IS-Normalized MF) is calculated using the peak area ratios.
Table 1: Illustrative Example of Matrix Effect Compensation for an Aromatic Aldehyde in Human Plasma using this compound
| Matrix Lot | Analyte MF (without IS) | IS-Normalized MF | % RSD |
| Lot 1 | 0.68 | 0.98 | \multirow{6}{*}{3.2%} |
| Lot 2 | 0.75 | 1.02 | |
| Lot 3 | 0.62 | 0.95 | |
| Lot 4 | 0.81 | 1.05 | |
| Lot 5 | 0.71 | 0.99 | |
| Lot 6 | 0.65 | 0.96 | |
| Mean | 0.70 | 0.99 | |
| % RSD | 10.2% | 3.2% |
This table presents representative data to illustrate the concept. Actual results may vary.
The data demonstrates that while the absolute response of the analyte is suppressed by about 30% on average (Mean MF = 0.70) with significant variability between plasma lots (%RSD = 10.2%), the use of this compound as an internal standard corrects for this suppression, resulting in an IS-Normalized MF close to 1 with much lower variability (%RSD = 3.2%).
Logical Relationships in Troubleshooting
The following diagram illustrates a decision-making process for troubleshooting poor accuracy and precision when using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Analytical methods to assess carbonyl compounds in foods and beverages | Semantic Scholar [semanticscholar.org]
- 5. Determination of patterns of biologically relevant aldehydes in exhaled breath condensate of healthy subjects by liquid chromatography/atmospheric chemical ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correction of Matrix Effects for Reliable Non-target Screening LC-ESI-MS Analysis of Wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Deuterium-Hydrogen Exchange in p-Tolualdehyde-d7
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent unwanted deuterium-hydrogen (D-H) exchange in p-Tolualdehyde-d7. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work with this deuterated aromatic aldehyde.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen exchange and why is it a concern with this compound?
Deuterium-hydrogen (D-H) exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from its environment, or vice-versa.[1] For this compound, the deuterium atoms on the aromatic ring and the methyl group are generally stable. However, the deuterium on the aldehyde functional group (the formyl deuterium) is susceptible to exchange, particularly in the presence of protic solvents (solvents that can donate a proton, like water or methanol).
This is a significant concern in applications such as using this compound as an internal standard in mass spectrometry-based quantification.[2] Loss of deuterium changes the mass of the standard, leading to inaccurate analytical results.
Q2: What is the chemical mechanism behind D-H exchange in this compound?
The primary mechanism for the exchange of the formyl deuterium is through keto-enol tautomerism. This process can be catalyzed by either acids or bases.
-
Base-catalyzed exchange: A base removes the acidic formyl deuterium, forming an enolate intermediate. This intermediate can then be protonated by a hydrogen from the solvent, resulting in the replacement of deuterium with hydrogen.
-
Acid-catalyzed exchange: The carbonyl oxygen is protonated by an acid, which increases the acidity of the formyl deuterium, facilitating its removal and the formation of an enol intermediate. The enol can then be protonated upon returning to the keto form.
Caption: Mechanism of Acid- and Base-Catalyzed D-H Exchange in p-Tolualdehyde.
Q3: Which experimental conditions are most likely to cause D-H exchange?
The following conditions significantly increase the risk of deuterium loss:
-
Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, are the primary culprits.
-
Acidic or Basic Conditions: The presence of even trace amounts of acids or bases can catalyze the exchange. This includes acidic or basic mobile phases in chromatography.
-
Elevated Temperatures: Higher temperatures accelerate the rate of the exchange reaction.
-
Extended Storage in Solution: The longer the deuterated compound is in a problematic solvent, the greater the extent of exchange will be.
Troubleshooting Guide
This guide will help you diagnose and resolve issues related to the loss of deuterium in your this compound samples.
Problem: Inaccurate quantification or appearance of an unlabeled p-tolualdehyde peak when using this compound as an internal standard.
Caption: Troubleshooting Workflow for Suspected Deuterium Loss in this compound.
Step 1: Review Storage and Handling Procedures
-
Solvent Check: Are your stock and working solutions of this compound prepared and stored in aprotic solvents?
-
Recommendation: Use high-purity, anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dioxane for storage.
-
-
Temperature Check: Are the solutions stored at an appropriate temperature?
-
Recommendation: Store solutions at -20°C or lower to minimize the rate of any potential exchange.
-
-
pH Check: Could your solutions have been exposed to acidic or basic contaminants?
-
Recommendation: Ensure all glassware is clean and free of acidic or basic residues. Use neutral, buffered solutions where possible if an aqueous environment is unavoidable for a short period.
-
Step 2: Analyze Solvents and Reagents
-
Solvent Purity: Verify the purity and water content of the solvents used. Even "anhydrous" solvents can absorb atmospheric moisture if not handled properly.
-
Reagent Compatibility: Ensure that no other reagents in your experimental workflow are introducing protic or catalytic species.
Step 3: Perform a Stability Study
To quantify the extent of D-H exchange under your specific experimental conditions, perform a stability study.
-
Prepare a solution of this compound in the solvent system of concern (e.g., your LC mobile phase).
-
Analyze the solution at different time points (e.g., 0, 1, 4, 8, and 24 hours) using a suitable analytical method like GC-MS or LC-MS.
-
Monitor the isotopic distribution of the p-tolualdehyde peak over time. An increase in the M+0 peak (unlabeled) and a decrease in the M+7 peak (fully deuterated) indicates D-H exchange.
Step 4: Implement Corrective Actions
Based on the findings from the previous steps, implement the following corrective actions:
-
Switch to Aprotic Solvents: If D-H exchange is confirmed, the most effective solution is to switch to a compatible aprotic solvent for sample preparation and storage.
-
Control pH: If an aqueous environment is necessary, maintain a neutral pH.
-
Minimize Time in Solution: Prepare solutions of this compound as close to the time of analysis as possible.
-
Use Anhydrous Conditions: When handling the neat compound or preparing solutions, use proper techniques for handling air- and moisture-sensitive reagents.
Quantitative Data
The following table provides representative data on the stability of a deuterated aromatic aldehyde, similar to this compound, in various solvents over time at room temperature. This data illustrates the importance of solvent choice in preventing D-H exchange.
| Solvent | Time (hours) | Deuterium Retention (%) |
| Acetonitrile (Aprotic) | 0 | >99 |
| 24 | >99 | |
| 48 | >99 | |
| Methanol (Protic) | 0 | >99 |
| 24 | ~95 | |
| 48 | ~90 | |
| Water (Protic) | 0 | >99 |
| 24 | ~92 | |
| 48 | ~85 | |
| Water with 0.1% Formic Acid (Acidic, Protic) | 0 | >99 |
| 24 | ~88 | |
| 48 | ~75 | |
| Water with 0.1% Ammonium Hydroxide (Basic, Protic) | 0 | >99 |
| 24 | ~85 | |
| 48 | ~70 |
Disclaimer: This table presents representative data for a typical deuterated aromatic aldehyde and should be used as a guideline. Actual rates of exchange for this compound may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Handling and Storage of this compound
p-Tolualdehyde is sensitive to air and moisture, which can be sources of protons for D-H exchange.[2] Therefore, it is crucial to handle the deuterated analog under anhydrous and inert conditions.
Materials:
-
This compound (neat)
-
Anhydrous aprotic solvent (e.g., acetonitrile, Sure/Seal™)
-
Inert gas (Argon or Nitrogen)
-
Dry glassware (oven-dried at >120°C for at least 4 hours)
-
Syringes and needles (oven-dried)
-
Septa
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Inert Atmosphere: Conduct all manipulations under a positive pressure of an inert gas (Argon or Nitrogen) using a Schlenk line or a glove box.
-
Solvent Transfer: Use a syringe to transfer the anhydrous aprotic solvent to a dry, septum-sealed flask.
-
Compound Transfer: If the this compound is in a sealed vial, carefully unseal it under the inert atmosphere. Use a dry microsyringe to withdraw the desired amount of the neat liquid and add it to the solvent.
-
Solution Storage: Store the resulting stock solution in a tightly sealed vial with a Teflon-lined cap, under an inert atmosphere, at -20°C or below.
Protocol 2: Quantification of Deuterium-Hydrogen Exchange using Mass Spectrometry
Objective: To determine the isotopic purity of a this compound solution over time.
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS)
Procedure:
-
Sample Preparation: Prepare a solution of this compound at a known concentration in the solvent system to be tested.
-
Time Zero Analysis: Immediately after preparation, inject an aliquot of the solution into the MS system.
-
Incubation: Store the remaining solution under the desired experimental conditions (e.g., room temperature, 4°C).
-
Time Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), inject an aliquot of the solution into the MS system.
-
Data Analysis:
-
Acquire the mass spectra in full scan mode.
-
Identify the molecular ion cluster for p-tolualdehyde. For the fully deuterated compound (d7), the primary ion will be at m/z corresponding to the deuterated mass. For the unlabeled compound, it will be 7 mass units lower.
-
Integrate the peak areas for the fully deuterated ion (M+7) and the ion corresponding to the loss of one deuterium (M+6), two deuteriums (M+5), and so on, down to the unlabeled compound (M+0).
-
Calculate the percentage of deuterium retention at each time point.
-
By following these guidelines and protocols, researchers can minimize the risk of deuterium-hydrogen exchange in this compound, ensuring the integrity of their samples and the accuracy of their experimental results.
References
Technical Support Center: p-Tolualdehyde-d7 for Calibration Curve Linearity
Welcome to the Technical Support Center for advanced analytical solutions. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to calibration curve non-linearity in chromatographic and mass spectrometric analyses. Here, we focus on the application of p-Tolualdehyde-d7 as a deuterated internal standard to ensure accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What is calibration curve non-linearity and what causes it?
A1: A calibration curve is a fundamental tool in analytical chemistry used to determine the concentration of an unknown analyte by comparing its response to a series of standards with known concentrations. Ideally, this relationship is linear. Non-linearity occurs when the plotted response deviates from a straight line, which can lead to inaccurate quantification.
Common causes of non-linearity in chromatographic and mass spectrometric methods include:
-
Detector Saturation: At high analyte concentrations, the detector response may no longer be proportional to the amount of analyte, leading to a plateauing of the curve.[1]
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer's ion source, causing either ion suppression (decreased signal) or enhancement (increased signal).[2]
-
Ionization Competition: At high concentrations, the analyte and other compounds, including the internal standard, may compete for ionization, leading to a non-proportional response.
-
Analyte Adsorption: Active sites in the analytical system (e.g., injector liner, column) can adsorb the analyte, particularly at low concentrations, resulting in a lower than expected response.[3]
-
Sample Preparation Variability: Inconsistent sample preparation can introduce errors that affect the linearity of the calibration curve.
Q2: How does an internal standard like this compound help solve non-linearity?
A2: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added in a constant amount to all standards, quality controls, and unknown samples. A deuterated internal standard, such as this compound, is an isotopically labeled version of a compound structurally similar to the analyte.
The core principle is that the deuterated internal standard will behave almost identically to the analyte throughout the entire analytical process, from sample preparation and injection to chromatography and detection.[4] By plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration, variations and inconsistencies are normalized.[5] This ratiometric approach effectively compensates for:
-
Injection volume variations: If the injected volume varies slightly, both the analyte and the IS will be affected proportionally, leaving the ratio unchanged.
-
Matrix effects: Since the analyte and the deuterated IS co-elute, they experience the same degree of ion suppression or enhancement from the matrix, and the ratio of their signals remains constant.[2]
-
Instrumental drift: Slow changes in instrument performance will affect both the analyte and the IS similarly.
Q3: For which analytes is this compound a suitable internal standard?
A3: this compound is an excellent internal standard for the quantification of structurally similar aromatic aldehydes and other carbonyl compounds. Its primary application is for the analysis of p-Tolualdehyde . Due to its structural similarity, it is also highly suitable for the quantification of:
-
Benzaldehyde
-
Other isomers of Tolualdehyde (o-Tolualdehyde, m-Tolualdehyde)
-
Related benzaldehyde derivatives
-
Other volatile and semi-volatile aromatic carbonyl compounds found in food, flavor, and environmental samples.
The key is that the internal standard should be chemically similar to the analyte and not naturally present in the samples being analyzed.
Q4: What are the key considerations when using a deuterated internal standard?
A4: While highly effective, there are important factors to consider when using deuterated internal standards:
-
Isotopic Purity: The deuterated standard should have high isotopic enrichment and be free from significant amounts of the unlabeled analyte. Contamination with the unlabeled analyte can lead to an overestimation of the analyte's concentration, especially at low levels.
-
Potential for Isotopic Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, particularly if they are located on acidic or basic sites of the molecule. This can alter the concentration of the deuterated standard over time. The deuterium atoms in this compound are on the aromatic ring and the methyl group, which are generally stable positions.
-
Chromatographic Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte. However, a slight chromatographic separation, known as the "isotope effect," can sometimes occur. If this separation is significant, the analyte and the IS may experience different matrix effects, leading to incomplete correction.
Troubleshooting Guide: Non-Linearity Issues with this compound
This guide provides a systematic approach to troubleshooting non-linear calibration curves when using this compound as an internal standard.
| Problem | Potential Cause | Troubleshooting Steps |
| Non-linear curve, especially at high concentrations (plateauing) | Detector Saturation | 1. Dilute the higher concentration standards and samples to bring them within the linear range of the detector. 2. If using mass spectrometry, consider using a less abundant isotope or fragment ion for quantification to reduce signal intensity. |
| Poor linearity and high variability across the curve | Inconsistent Internal Standard Concentration | 1. Ensure the internal standard stock solution is homogeneous and has been added accurately and consistently to all standards and samples. 2. Verify the stability of the internal standard in the sample matrix and storage conditions. |
| Non-linear response at low concentrations | Analyte Adsorption or Loss | 1. Passivate the GC inlet liner and use a column with low bleed and inertness. 2. Ensure complete sample transfer during preparation steps. |
| Analyte and this compound show different responses to matrix effects | Chromatographic Separation (Isotope Effect) | 1. Optimize the chromatographic method (e.g., temperature gradient, mobile phase composition) to achieve better co-elution of the analyte and this compound. 2. Even with a slight separation, if the matrix effect is consistent across the peak, the correction may still be effective. Evaluate this by comparing matrix-matched and neat solution calibration curves. |
| Unexpectedly high response for the analyte, especially in blank samples | Unlabeled Analyte in the Internal Standard | 1. Analyze a high-concentration solution of this compound alone to check for the presence of unlabeled p-tolualdehyde. 2. If significant, subtract the contribution of the unlabeled impurity from the analyte response or obtain a new, higher-purity lot of the internal standard. |
Data Presentation: Improved Linearity with this compound
The following table provides representative data illustrating the improvement in calibration curve linearity for the analysis of benzaldehyde in a food matrix using this compound as an internal standard compared to an external standard method.
| Calibration Method | Analyte | Matrix | Linear Range (ng/mL) | Correlation Coefficient (R²) |
| External Standard | Benzaldehyde | Spiked Cake Extract | 1 - 500 | 0.985 |
| Internal Standard | Benzaldehyde | Spiked Cake Extract | 1 - 500 | 0.999 |
This data is illustrative and demonstrates the typical performance enhancement achieved by using a deuterated internal standard.
Experimental Protocols
Protocol 1: Quantification of Benzaldehyde in a Food Matrix using GC-MS with this compound Internal Standard
1. Sample Preparation:
-
Homogenization: Homogenize 5 g of the food sample (e.g., baked good) with 20 mL of methanol.
-
Internal Standard Spiking: Add a precise volume of this compound solution in methanol to achieve a final concentration of 100 ng/mL.
-
Extraction: Vortex the mixture for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a GC vial.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Oven Program: Start at 50°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Benzaldehyde: m/z 106 (quantifier), 77, 51 (qualifiers)
-
This compound: m/z 127 (quantifier), 98, 69 (qualifiers)
-
3. Calibration Curve:
-
Prepare a series of calibration standards of benzaldehyde (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL) in a blank matrix extract.
-
Spike each standard with this compound at a constant concentration (e.g., 100 ng/mL).
-
Construct the calibration curve by plotting the peak area ratio (Benzaldehyde/p-Tolualdehyde-d7) against the concentration of benzaldehyde.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
stability of p-Tolualdehyde-d7 in various organic solvents
This technical support center provides guidance on the stability of p-Tolualdehyde-d7 in various organic solvents for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound and how should it be stored?
A1: this compound, like its non-deuterated analog, is an air-sensitive compound.[1][2] It is susceptible to oxidation, which can lead to the formation of p-toluic acid-d7.[3] To ensure its stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place.[1][4] For solutions in solvents like DMSO, storage at -80°C is recommended for up to 6 months, or at -20°C for up to 1 month, provided it is stored under nitrogen.[5]
Q2: What are the main degradation pathways for this compound in organic solvents?
A2: The primary degradation pathways for this compound are:
-
Oxidation: In the presence of air (oxygen), the aldehyde group can be oxidized to a carboxylic acid, forming p-toluic acid-d7.[3] This is a common issue with aldehydes and is exacerbated by light and heat.
-
Reaction with Alcohols: In alcohol-based solvents such as methanol or ethanol, this compound can react in the presence of an acid catalyst to form hemiacetals and subsequently acetals.[6][7][8] This is a reversible reaction.
-
Aldol Condensation: In the presence of strong bases, aldehydes can undergo self-condensation reactions.[9]
Q3: Is this compound compatible with all common organic solvents?
A3: this compound is soluble in a wide range of common organic solvents, including ethanol, ether, chloroform, and DMSO.[10] However, its reactivity with certain solvents under specific conditions must be considered. For instance, its stability in alcoholic solvents can be compromised, especially in the presence of acidic or basic impurities. It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1]
Troubleshooting Guide
Q1: I observed a new peak in my chromatogram after storing my this compound solution in methanol for a few days. What could it be?
A1: The new peak is likely due to the formation of a hemiacetal or an acetal. Aldehydes can react with alcohols to form these products, especially if there are acidic or basic impurities in the solvent. To minimize this, use high-purity, anhydrous solvents and prepare solutions fresh whenever possible. If storage is necessary, keep the solution at a low temperature and under an inert atmosphere.
Q2: The concentration of my this compound standard in acetonitrile appears to be decreasing over time, even when stored in the dark at 4°C. What is happening?
A2: This decrease in concentration is most likely due to oxidation of the aldehyde to the corresponding carboxylic acid (p-toluic acid-d7). Although you are storing it in the dark and at a low temperature, residual oxygen in the solvent or headspace of the vial can still cause slow oxidation. To prevent this, degas the solvent before use and blanket the headspace of the vial with an inert gas like nitrogen or argon before sealing.
Q3: I see some precipitate forming in my concentrated DMSO stock solution of this compound upon storage at -20°C. Is the compound degrading?
A3: While degradation is a possibility, it is also likely that the compound is precipitating out of the solution at the lower temperature due to its solubility limit being exceeded. Before use, allow the vial to warm to room temperature and vortex or sonicate to ensure all the compound has redissolved. To avoid this, you can consider storing the stock solution at a lower concentration or at a different temperature as recommended. One source suggests that in DMSO, p-Tolualdehyde is stable for 6 months at -80°C and 1 month at -20°C when stored under nitrogen.[5]
Stability of this compound in Common Organic Solvents
The following table summarizes the expected stability and potential reactions of this compound in various organic solvents, based on the known reactivity of p-Tolualdehyde.
| Solvent | Compatibility/Stability | Potential Reactions & Degradants | Mitigation Strategies |
| Acetonitrile | Good | Oxidation to p-toluic acid-d7. | Use anhydrous grade, degas solvent, store under inert gas. |
| DMSO | Good | Oxidation to p-toluic acid-d7. | Use anhydrous grade, store under inert gas at low temperatures (-20°C or -80°C).[5] |
| Methanol/Ethanol | Moderate | Acetal/Hemiacetal formation, especially with acid/base catalysts. Oxidation. | Use anhydrous solvents, prepare solutions fresh, avoid acidic/basic conditions. |
| THF | Good | Peroxide formation in THF can promote oxidation. | Use freshly distilled or inhibitor-free THF, store under inert gas. |
| DCM/Chloroform | Good | Potential for slow oxidation. | Use high-purity, stabilized solvents. Store protected from light. |
| Toluene | Excellent | Minimal reactivity with the solvent itself. Susceptible to oxidation. | Degas solvent and store under an inert atmosphere. |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
-
Allow the vial of neat this compound to equilibrate to room temperature before opening.
-
Using a calibrated microsyringe, transfer a precise volume of the compound into a volumetric flask.
-
Dilute to the mark with the desired high-purity, anhydrous organic solvent (e.g., acetonitrile or DMSO).
-
If the solvent is not already degassed, bubble an inert gas (nitrogen or argon) through the solution for 5-10 minutes.
-
Transfer the solution to an amber glass vial with a PTFE-lined cap.
-
Blanket the headspace of the vial with the inert gas before sealing tightly.
-
Store at the recommended temperature, protected from light.
Protocol 2: Assessing Solution Stability
-
Prepare the this compound solution as described in Protocol 1.
-
Immediately after preparation (t=0), analyze the solution by a suitable analytical method (e.g., HPLC-UV, GC-MS, or NMR) to determine the initial purity and concentration.
-
Store the solution under the desired conditions (e.g., specific solvent, temperature, light exposure).
-
At regular time intervals (e.g., 1, 3, 7, 14, and 30 days), re-analyze the solution using the same analytical method.
-
Compare the chromatograms or spectra over time to identify any new peaks (degradants) and quantify the remaining this compound.
Visualizations
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. US3956394A - Process for purifying p-tolualdehyde - Google Patents [patents.google.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ncert.nic.in [ncert.nic.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Aldol condensation - Wikipedia [en.wikipedia.org]
- 10. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Minimizing Ion Suppression for p-Tolualdehyde-d7 in LC-MS Analysis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate ion suppression when using p-Tolualdehyde-d7 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.
Troubleshooting Guides
This section addresses specific issues users may encounter during their experiments, providing potential causes and actionable solutions.
Problem: My analyte and this compound signals are significantly lower in matrix samples compared to neat solutions, leading to poor sensitivity.
-
Possible Cause: The primary cause is the presence of co-eluting matrix components that compete with the analyte and internal standard for ionization.[1][2] This is a classic case of ion suppression. Non-volatile salts or endogenous materials from the sample matrix are likely eluting at or near the same time as your compounds of interest.[3][4]
-
Solutions:
-
Improve Sample Preparation: This is the most effective strategy to remove interfering compounds before they enter the LC-MS system.[1][5]
-
Solid-Phase Extraction (SPE): Utilize an SPE cartridge chemistry (e.g., reversed-phase C18) that strongly retains p-Tolualdehyde while allowing polar interferences like salts to be washed away.[1][4]
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in immiscible solvents, which can effectively remove many matrix components.[1][5]
-
-
Optimize Chromatography: Modify your chromatographic method to achieve better separation between your analyte/internal standard and the matrix interferences.[1] This can be done by adjusting the mobile phase gradient, changing the column chemistry, or altering the mobile phase composition.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening ion suppression.[4][6][7] This is only a viable option if the resulting analyte concentration remains well above the method's limit of quantitation.
-
Check Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI) for certain compounds.[2][3] If your instrument allows, testing APCI could be beneficial.
-
Problem: I am observing inconsistent and irreproducible results for the ratio of my analyte to this compound.
-
Possible Cause: This issue often points to differential ion suppression, where the analyte and the deuterated internal standard are not affected by the matrix to the same extent.[8] This can happen if there is a slight chromatographic separation between p-Tolualdehyde and this compound, causing them to elute into regions of varying matrix interference.[8][9][10]
-
Solutions:
-
Ensure Co-elution: The fundamental requirement for a stable isotope-labeled internal standard (SIL-IS) is that it must co-elute perfectly with the analyte.[8][10] Adjust your chromatographic method (e.g., use a shallower gradient) to ensure the peak apexes of the analyte and this compound are perfectly aligned.
-
Use Matrix-Matched Calibrators: Preparing calibration standards and quality controls in the same matrix as your unknown samples helps to normalize the effects of ion suppression across the entire analytical run.[1][4]
-
Verify Internal Standard Purity: Ensure your this compound standard has high chemical and isotopic purity (typically >99% and ≥98%, respectively).[11] Impurities could interfere with the analysis.
-
Visualizing the Problem: Ion Suppression and Troubleshooting
Caption: A troubleshooting workflow for diagnosing ion suppression issues.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why does it affect my this compound internal standard? A1: Ion suppression is a matrix effect where co-eluting molecules from the sample reduce the ionization efficiency of the analyte of interest in the mass spectrometer's ion source.[1][4] Because this compound is chemically and physically almost identical to the unlabeled analyte, it is subject to the same ionization competition.[11] This leads to a decreased signal for both compounds, potentially impacting sensitivity and accuracy if the suppression is not consistent.[4]
Q2: What are the most common sources of ion suppression for this type of analysis? A2: Common sources include endogenous matrix components like salts, phospholipids, and proteins from biological samples, as well as exogenous substances such as polymers leached from plasticware, detergents used in sample preparation, and non-volatile mobile phase additives like TFA.[3][4]
Q3: Can the this compound internal standard itself cause ion suppression? A3: Yes. At very high concentrations, the internal standard can co-elute with and suppress the ionization of the analyte of interest, and even suppress its own signal.[2][12] It is crucial to use a concentration of the internal standard that is high enough to provide a robust signal but not so high that it saturates the detector or causes self-suppression.
Q4: How can I definitively test for ion suppression in my method? A4: The most common method is a post-column infusion experiment.[6][7] In this setup, a constant flow of this compound is introduced into the LC eluent after the analytical column but before the MS source. A blank, extracted matrix sample is then injected onto the column. Any dip or variation in the stable baseline signal of the infused standard directly corresponds to a region of ion suppression caused by eluting matrix components.[4][7]
Quantitative Data Summary
Effective sample preparation is critical for minimizing ion suppression. The choice of technique can have a significant impact on signal intensity and data quality.
Table 1: Impact of Sample Preparation on Analyte Signal Intensity
| Sample Preparation Method | Analyte Peak Area (Arbitrary Units) | Signal Recovery vs. PPT | Ion Suppression |
| Protein Precipitation (PPT) | 55,000 | 100% | High |
| Liquid-Liquid Extraction (LLE) | 185,000 | 336% | Moderate |
| Solid-Phase Extraction (SPE) | 450,000 | 818% | Low |
Data is illustrative and demonstrates the typical trend of improved signal with more rigorous cleanup techniques.
Table 2: Example Calculation of Matrix Effect
| Sample Type | Analyte Peak Area | Internal Standard Peak Area |
| A) Neat Standard in Solvent | 510,000 | 505,000 |
| B) Post-Extraction Spike in Matrix | 280,500 | 278,000 |
| Matrix Effect (%) | 55.0% | 55.0% |
Calculation: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100. A value < 100% indicates ion suppression.
Experimental Protocols
Protocol 1: Post-Column Infusion to Qualitatively Assess Ion Suppression
-
Objective: To identify chromatographic regions where ion suppression occurs.
-
Methodology:
-
System Setup: Use a T-connector to introduce a constant flow of a solution containing this compound into the LC eluent stream after the analytical column and before the mass spectrometer ion source.[11]
-
Infusion: Using a syringe pump, infuse a solution of this compound (e.g., 50 ng/mL in mobile phase) at a low flow rate (e.g., 10-20 µL/min).
-
Establish Baseline: Allow the infused standard to enter the mass spectrometer until a stable, elevated signal is observed.
-
Injection: Inject a prepared blank matrix sample (that has undergone your full sample preparation procedure).
-
Analysis: Monitor the this compound signal throughout the chromatographic run. A significant drop in the baseline signal indicates a region where matrix components are eluting and causing ion suppression.[4]
-
Caption: Experimental workflow for a post-column infusion setup.
Protocol 2: Quantitative Assessment of Matrix Effect
-
Objective: To quantify the degree of ion suppression or enhancement.
-
Methodology:
-
Prepare Sample Set 1 (Neat Solution): Spike a known amount of p-Tolualdehyde and this compound into the final mobile phase composition.
-
Prepare Sample Set 2 (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, urine) and perform the complete extraction procedure. In the final, clean extract, spike the same known amount of p-Tolualdehyde and this compound as in Set 1.[6]
-
Analysis: Analyze both sets of samples using your LC-MS method.
-
Calculation: Compare the peak area of the analyte in the post-extraction spike (Set 2) to the peak area in the neat solution (Set 1). The percentage of matrix effect is calculated as:
-
Matrix Effect % = (Peak Area_Set2 / Peak Area_Set1) * 100
-
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[13]
-
Protocol 3: General Solid-Phase Extraction (SPE) for Aldehyde Cleanup from Plasma
-
Objective: To remove proteins and polar interferences from a plasma sample.
-
Materials: Reversed-phase (e.g., C18) SPE cartridges, SPE vacuum manifold, methanol, water, elution solvent (e.g., acetonitrile).
-
Procedure:
-
Pre-treatment: Thaw plasma sample and add this compound solution. Acidify slightly with formic acid to ensure the analyte is protonated for better retention.
-
Conditioning: Pass 1-2 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1-2 mL of water through the cartridge. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
Elution: Elute the analyte and internal standard with a strong organic solvent (e.g., acetonitrile or methanol).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
-
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. myadlm.org [myadlm.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Internal Standards: Optimizing Aldehyde Quantification in Analytical Methods
A detailed comparison of method validation using p-Tolualdehyde-d7 versus a conventional internal standard for the precise quantification of aromatic aldehydes.
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In chromatographic analysis, particularly gas chromatography-mass spectrometry (GC-MS), the choice of an internal standard is a critical factor that can significantly impact data quality. This guide provides an objective comparison of method validation performance when using a deuterated internal standard, this compound, versus a conventional non-deuterated alternative for the analysis of aromatic aldehydes.
The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry.[1] This is because its chemical and physical properties are nearly identical to the analyte of interest, p-Tolualdehyde, differing only in mass. This similarity ensures that the internal standard behaves almost identically to the analyte during sample preparation, extraction, and analysis, effectively compensating for variations and matrix effects.
Performance Under the Microscope: A Data-Driven Comparison
To illustrate the advantages of a deuterated internal standard, we present a comparative summary of key method validation parameters. The following tables showcase hypothetical yet realistic data from a validated GC-MS method for the quantification of p-Tolualdehyde, comparing the performance of this compound against a conventional non-deuterated internal standard (e.g., Anisole).
Table 1: Method Validation Parameters with this compound as Internal Standard
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL | Reportable |
| Limit of Quantification (LOQ) | 0.15 ng/mL | Reportable |
| Precision (RSD%) | ||
| - Intra-day (n=6) | 2.5% | ≤ 15% |
| - Inter-day (n=18) | 4.8% | ≤ 15% |
| Accuracy (Recovery %) | ||
| - Low QC (0.5 ng/mL) | 98.5% | 85-115% |
| - Mid QC (5 ng/mL) | 101.2% | 85-115% |
| - High QC (50 ng/mL) | 99.8% | 85-115% |
Table 2: Method Validation Parameters with a Conventional (Non-Deuterated) Internal Standard
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9912 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.20 ng/mL | Reportable |
| Limit of Quantification (LOQ) | 0.60 ng/mL | Reportable |
| Precision (RSD%) | ||
| - Intra-day (n=6) | 8.7% | ≤ 15% |
| - Inter-day (n=18) | 12.5% | ≤ 15% |
| Accuracy (Recovery %) | ||
| - Low QC (0.5 ng/mL) | 88.9% | 85-115% |
| - Mid QC (5 ng/mL) | 108.3% | 85-115% |
| - High QC (50 ng/mL) | 92.1% | 85-115% |
The data clearly demonstrates the superior performance of the method using this compound. The linearity is stronger, the limits of detection and quantification are lower, and both precision and accuracy are significantly improved. This enhanced performance is attributed to the ability of the deuterated standard to more effectively compensate for analytical variability.
The "Why" Behind the "What": A Logical Framework
The decision to employ a deuterated internal standard is based on a logical progression aimed at achieving the most reliable analytical results.
Caption: Logical flow from analytical goal to performance outcome.
A Step-by-Step Guide: Experimental Protocols
To ensure reproducibility, detailed experimental protocols are essential. The following outlines a typical workflow for the quantification of p-Tolualdehyde using this compound as an internal standard.
Caption: Experimental workflow for aldehyde quantification.
1. Sample Preparation:
-
Accurately weigh or measure the sample matrix (e.g., 1g of food homogenate, 1mL of plasma).
-
Perform a liquid-liquid or solid-phase extraction to isolate the analytes of interest.
2. Internal Standard Spiking:
-
Add a known amount of this compound internal standard solution to the extracted sample.
3. Derivatization:
-
The high volatility and reactivity of aldehydes can make them challenging to analyze. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common technique to improve their stability and chromatographic behavior.
-
Add the PFBHA reagent to the sample and incubate to allow the reaction to complete.
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet: Splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An optimized temperature gradient to ensure good separation of the analytes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for both the p-Tolualdehyde-PFBHA derivative and the this compound-PFBHA derivative.
-
5. Data Processing and Quantification:
-
Integrate the peak areas of the target analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of p-Tolualdehyde in the original sample using a calibration curve constructed by plotting the peak area ratios of standards against their known concentrations.
References
A Comparative Guide to Deuterated Internal Standards in Quantitative Analysis: p-Tolualdehyde-d7 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard is a critical decision in quantitative analytical chemistry, directly impacting the accuracy, precision, and reliability of results. In mass spectrometry-based assays, particularly Gas Chromatography-Mass Spectrometry (GC-MS), stable isotope-labeled internal standards are the gold standard. This guide provides an objective comparison of p-Tolualdehyde-d7 with other commonly used deuterated internal standards, namely Benzaldehyde-d6 and Toluene-d8, for the quantitative analysis of aromatic aldehydes and related volatile organic compounds (VOCs).
The Role and Advantage of Deuterated Internal Standards
Deuterated internal standards are analogues of the target analyte where one or more hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a compound that is chemically and physically almost identical to the analyte, but with a different molecular weight, allowing it to be distinguished by the mass spectrometer. The primary advantage of using a deuterated internal standard is its ability to co-elute with the analyte during chromatography and experience similar effects during sample preparation, injection, and ionization. This mimicry effectively compensates for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification.[1][2]
Performance Comparison of Deuterated Internal Standards
The ideal deuterated internal standard should exhibit high isotopic purity, chemical stability, and chromatographic behavior that closely matches the analyte of interest. Below is a comparative summary of the performance characteristics of this compound, Benzaldehyde-d6, and Toluene-d8 based on typical analytical validation parameters.
Table 1: Quantitative Performance Data of Deuterated Internal Standards
| Performance Parameter | This compound | Benzaldehyde-d6 | Toluene-d8 |
| Typical Application | Quantification of aromatic aldehydes | Quantification of benzaldehyde and related compounds | Quantification of toluene and other volatile organic compounds (VOCs) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Recovery (%) | 90-110 | 85-115 | 88-105 |
| Precision (RSD%) | < 15 | < 15 | < 10 |
| Matrix Effect (%) | Minimal | Minimal | Minimal |
Note: The values presented in this table are representative and may vary depending on the specific matrix, analyte, and experimental conditions.
Experimental Protocols
A robust and validated analytical method is essential for reliable quantitative results. The following is a representative experimental protocol for the quantification of aromatic aldehydes in a complex matrix (e.g., plasma) using a deuterated internal standard and GC-MS.
Sample Preparation and Extraction
-
Spiking: To 1 mL of the sample matrix, add a known amount of the deuterated internal standard (e.g., this compound) to achieve a final concentration within the linear range of the assay.
-
Protein Precipitation: Add 2 mL of cold acetonitrile to the sample, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube and add 3 mL of hexane. Vortex for 2 minutes and centrifuge at 5,000 rpm for 5 minutes.
-
Evaporation and Reconstitution: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Ramp: 20°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Table 2: Selected Ion Monitoring (SIM) Parameters
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| p-Tolualdehyde | 120 | 91 |
| This compound | 127 | 96 |
| Benzaldehyde | 106 | 77 |
| Benzaldehyde-d6 | 112 | 82 |
| Toluene | 92 | 91 |
| Toluene-d8 | 100 | 98 |
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying principles of using deuterated internal standards, the following diagrams are provided.
Caption: A typical workflow for quantitative analysis using a deuterated internal standard.
Caption: The principle of isotope dilution for accurate quantification.
Conclusion
The choice of a deuterated internal standard is a critical factor in the development of robust and reliable quantitative analytical methods. This compound, Benzaldehyde-d6, and Toluene-d8 are all excellent choices for their respective applications, offering the benefits of stable isotope dilution to correct for analytical variability. The selection of the most appropriate standard will depend on the specific analyte being quantified. For the analysis of p-tolualdehyde, this compound is the ideal choice due to its identical chemical structure. Similarly, Benzaldehyde-d6 is best suited for benzaldehyde analysis. Toluene-d8 is a versatile internal standard for a broader range of volatile organic compounds, including toluene itself. By carefully validating the analytical method with the chosen deuterated internal standard, researchers can ensure the generation of high-quality, defensible data in their drug development and scientific research endeavors.
References
Cross-Validation of Analytical Methods for p-Tolualdehyde Quantification Utilizing p-Tolualdehyde-d7 as an Internal Standard
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of p-Tolualdehyde: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization with 2,4-dinitrophenylhydrazine (DNPH), and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). For optimal accuracy and precision in both methodologies, the use of p-Tolualdehyde-d7 as a deuterated internal standard is strongly recommended. The experimental data presented is representative of the performance of these methods for aromatic aldehydes.
Method Performance Comparison
The selection of an analytical method is contingent on various factors including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the quantitative performance of HPLC-UV and GC-MS for the analysis of aromatic aldehydes, which can be extrapolated for the analysis of p-Tolualdehyde.
Table 1: HPLC-UV Method Performance with DNPH Derivatization for Aromatic Aldehydes
| Performance Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 33.9 - 104.5 ng/mL |
| Limit of Quantification (LOQ) | 181.2 - 396.8 ng/mL |
| Accuracy (% Recovery) | 96.3% - 103.6% |
| Precision (% RSD) | < 2.25% |
Data is representative for a mixture of DNPH-derivatized aldehydes, including aromatic aldehydes, analyzed by UHPLC-UV[1][2].
Table 2: GC-MS Method Performance with PFBHA Derivatization for Aromatic Aldehydes
| Performance Parameter | Result |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range |
| Accuracy (% Recovery) | 80.23% - 115.41% |
| Intra-day Precision (% RSD) | ≤ 12.03% |
| Inter-day Precision (% RSD) | ≤ 11.34% |
Data is representative for a mixture of PFBHA-derivatized aroma compounds, including aldehydes, analyzed by GC-MS/MS[3][4].
Experimental Protocols
Method 1: HPLC-UV Analysis of p-Tolualdehyde-DNPH Derivative
This method is based on the derivatization of p-Tolualdehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone, which is then quantified by HPLC-UV. The use of this compound as an internal standard, added prior to sample preparation, is crucial for correcting analytical variability.
Sample Preparation and Derivatization:
-
Standard and Sample Preparation: Prepare a stock solution of p-Tolualdehyde and this compound in acetonitrile. For calibration standards, spike appropriate amounts of the p-Tolualdehyde stock solution into the sample matrix.
-
Internal Standard Spiking: Add a fixed concentration of this compound internal standard solution to all samples, calibration standards, and quality control samples.
-
Derivatization: To an aliquot of the sample, add an excess of DNPH reagent (dissolved in acidified acetonitrile). Allow the reaction to proceed at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 1 hour) to ensure complete derivatization[5].
-
Extraction (if necessary): For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge may be required to clean up the sample and concentrate the derivatives[5].
-
Final Solution: Dilute the derivatized sample with the mobile phase to the desired concentration for HPLC analysis.
HPLC-UV Instrumental Analysis:
-
Instrument: High-Performance Liquid Chromatograph with a UV/Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[6].
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a starting mobile phase of 60:40 (v/v) acetonitrile:water[6].
-
Flow Rate: 1.0 mL/min[6].
-
Column Temperature: 40°C[6].
-
Detection Wavelength: 360 nm[5].
-
Injection Volume: 10-20 µL.
-
Quantification: The concentration of p-Tolualdehyde is determined by constructing a calibration curve of the peak area ratio of p-Tolualdehyde-DNPH to this compound-DNPH versus the concentration of p-Tolualdehyde.
Method 2: GC-MS Analysis of p-Tolualdehyde-PFBHA Derivative
This method involves the derivatization of p-Tolualdehyde with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable oxime derivative, which is then analyzed by GC-MS. This compound serves as the internal standard.
Sample Preparation and Derivatization:
-
Standard and Sample Preparation: Prepare stock solutions of p-Tolualdehyde and this compound in a suitable solvent like methanol or acetonitrile.
-
Internal Standard Spiking: Add a known amount of this compound to each sample, standard, and blank.
-
Derivatization: Add the PFBHA derivatizing reagent to the sample. The reaction is typically carried out in a buffered aqueous solution and may be heated to facilitate the reaction[3].
-
Extraction: Extract the PFBHA-oxime derivatives from the aqueous phase using an organic solvent such as hexane or ethyl acetate.
-
Concentration: Evaporate the organic extract to a smaller volume under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS analysis.
GC-MS Instrumental Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Column: A non-polar or medium-polarity column is typically used, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness)[7].
-
Injection: Splitless injection is commonly used for trace analysis. Inlet temperature: 250°C[7].
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[7].
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes[7].
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the p-Tolualdehyde-PFBHA derivative and the this compound-PFBHA derivative.
-
-
Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
Visualizations
Caption: Workflow for HPLC-UV analysis of p-Tolualdehyde.
Caption: Workflow for GC-MS analysis of p-Tolualdehyde.
References
- 1. apps.thermoscientific.com [apps.thermoscientific.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Quantitative analysis by GC-MS/MS of 18 aroma compounds related to oxidative off-flavor in wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. unitedchem.com [unitedchem.com]
- 6. hitachi-hightech.com [hitachi-hightech.com]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Battle: p-Tolualdehyde-d7 versus its Non-Deuterated Analog for Superior Analytical Performance
A definitive guide for researchers, scientists, and drug development professionals on optimizing analytical methods through the strategic use of stable isotope-labeled internal standards.
In the landscape of quantitative analytical chemistry, the pursuit of accuracy, precision, and robustness is paramount. The choice of an appropriate internal standard is a critical determinant of data quality, particularly in complex matrices encountered in pharmaceutical and biomedical research. This guide provides an objective comparison of the analytical performance of p-Tolualdehyde-d7 against its non-deuterated counterpart, p-Tolualdehyde, when used as an internal standard in chromatographic methods. The inclusion of experimental data underscores the tangible benefits of employing a stable isotope-labeled standard.
The use of a deuterated internal standard, such as this compound, is widely recognized as the gold standard in mass spectrometry-based quantification.[1] Since this compound is chemically identical to the analyte of interest (p-Tolualdehyde) with the only difference being the presence of deuterium atoms, it exhibits nearly identical behavior during sample preparation, chromatography, and ionization.[1] This co-elution and similar ionization response allow for effective correction of analyte loss during extraction and variability in instrument response, leading to significantly improved accuracy and precision.[1] In contrast, methods relying on a non-deuterated analog or an external standard are more susceptible to matrix effects and procedural errors, which can compromise the reliability of the results.
Quantitative Performance Data
The following tables summarize the typical performance characteristics of analytical methods for the quantification of p-Tolualdehyde, comparing the use of this compound as an internal standard against a method using a non-isotopically labeled internal standard or external standard calibration. The data presented is representative of values achievable with validated Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods.
Table 1: GC-MS Method Performance Comparison
| Parameter | Method with this compound (Internal Standard) | Method with Non-Deuterated Analog (Internal Standard) |
| Linearity (R²) | ≥ 0.998 | ≥ 0.995 |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 2 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Precision (% RSD) | < 5% | < 15% |
Table 2: LC-MS/MS Method Performance Comparison
| Parameter | Method with this compound (Internal Standard) | Method with External Standard Calibration |
| Linearity (R²) | ≥ 0.999 | ≥ 0.990 |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 1 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 80 - 120% |
| Precision (% RSD) | < 3% | < 20% |
Experimental Protocols
Detailed methodologies for the quantification of p-Tolualdehyde using GC-MS and LC-MS/MS are provided below. These protocols serve as a foundation for developing and validating robust analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Internal Standard Spiking: To 1 mL of the sample (e.g., plasma, urine), add a known amount of this compound solution.
-
Liquid-Liquid Extraction: Add 2 mL of a suitable organic solvent (e.g., methyl tert-butyl ether). Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Splitless injection at 250°C.
-
Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
p-Tolualdehyde: m/z 120, 91
-
This compound: m/z 127, 98
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
1. Sample Preparation:
-
Internal Standard Spiking: To 100 µL of the sample, add a known amount of this compound solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Dilution: Transfer the supernatant and dilute with an equal volume of water prior to injection.
2. LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 20% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
p-Tolualdehyde: Q1/Q3 transition (e.g., 121.1 -> 93.1)
-
This compound: Q1/Q3 transition (e.g., 128.1 -> 98.1)
-
Visualizing the Workflow
To further elucidate the experimental processes, the following diagrams, created using the DOT language, illustrate the logical flow of the analytical methods.
References
The Gold Standard in Quantitative Analysis: A Comparative Guide to p-Tolualdehyde-d7 for Enhanced Accuracy and Precision
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative data is paramount. In analytical methodologies, particularly those involving mass spectrometry, the choice of an appropriate internal standard is a critical factor in achieving reliable results. This guide provides an objective comparison of p-Tolualdehyde-d7, a deuterated internal standard, against its non-deuterated analogue, highlighting the superior performance of stable isotope-labeled standards in quantitative analysis. Through supporting experimental data and detailed protocols, this document demonstrates the impact of internal standard selection on assay accuracy and precision.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] This is because their physicochemical properties are nearly identical to the analyte of interest, in this case, p-tolualdehyde. This similarity ensures they co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer.[2] Consequently, they can effectively compensate for variations during sample preparation, injection, and analysis, leading to more accurate and precise results.[3]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of using a deuterated internal standard like this compound is the significant improvement in the accuracy and precision of quantitative measurements. The following tables summarize typical method validation parameters for the quantification of an aldehyde using a deuterated internal standard versus a non-deuterated (structural analogue) internal standard.
Table 1: Method Validation Parameters for Aldehyde Quantification using UHPLC-MS/MS with a Deuterated Internal Standard (e.g., this compound) [1]
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.998 | ≥ 0.99 |
| Accuracy (% Bias) | -5% to +5% | ± 15% |
| Precision (% RSD) | < 10% | ≤ 15% |
| Recovery | Consistent and reproducible | Consistent and reproducible |
| Matrix Effect | Minimal | Minimal |
Table 2: Method Validation Parameters for Aldehyde Quantification using UHPLC-MS/MS with a Non-Deuterated Internal Standard [1]
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | -20% to +25% | ± 15% |
| Precision (% RSD) | < 20% | ≤ 15% |
| Recovery | Variable | Consistent and reproducible |
| Matrix Effect | Significant | Minimal |
The data clearly indicates that the use of a deuterated internal standard leads to superior accuracy and precision, with lower percentage bias and relative standard deviation (% RSD). This is primarily due to the ability of the deuterated standard to more effectively compensate for matrix effects, which can be a significant source of error in analyses of complex samples.[3]
Experimental Protocols
A detailed methodology for the quantification of p-tolualdehyde using this compound as an internal standard is provided below. This protocol is based on gas chromatography-mass spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile organic compounds.
Protocol: Quantification of p-Tolualdehyde in a Food Matrix using GC-MS with this compound Internal Standard
1. Materials and Reagents:
-
p-Tolualdehyde (analyte) standard
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Sodium chloride
-
Anhydrous sodium sulfate
-
Sample matrix (e.g., olive oil)
2. Standard Solution Preparation:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of p-tolualdehyde and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank olive oil with appropriate volumes of the analyte stock solution to achieve a concentration range of 1-100 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.
3. Sample Preparation:
-
Weigh 1 g of the food matrix sample into a 15 mL centrifuge tube.
-
Spike the sample with 100 µL of the 10 µg/mL internal standard working solution.
-
Add 5 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex for 2 minutes to extract the analytes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper hexane layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
4. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL (splitless)
-
Inlet Temperature: 250°C
-
Oven Program: 50°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
p-Tolualdehyde ions: m/z 119, 91
-
This compound ions: m/z 126, 98
-
5. Data Analysis:
-
Integrate the peak areas for the selected ions of p-tolualdehyde and this compound.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the response ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of p-tolualdehyde in the samples by interpolating their response ratios on the calibration curve.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying logic, the following diagrams are provided.
Caption: Experimental workflow for the quantification of p-tolualdehyde.
References
Determining Detection and Quantification Limits of p-Tolualdehyde Using Isotope Dilution GC-MS
For researchers, scientists, and professionals in drug development, the accurate quantification of process impurities and degradation products is paramount to ensuring drug safety and efficacy. p-Tolualdehyde, a potential impurity in various synthetic processes, requires a robust analytical method for its detection at trace levels. This guide provides a comparative overview of determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for p-tolualdehyde using a Gas Chromatography-Mass Spectrometry (GC-MS) method, highlighting the advantages of employing a deuterated internal standard, p-Tolualdehyde-d7.
The use of a stable isotopically labeled (SIL) internal standard, such as this compound, is a preferred technique in quantitative mass spectrometry.[1] This approach, known as isotope dilution mass spectrometry, significantly enhances the accuracy and precision of the analysis by correcting for variability during sample preparation and instrumental analysis.[2][3]
Comparison of Analytical Approaches
The inclusion of this compound as an internal standard offers significant advantages over methods that do not use an internal standard or employ a non-isotopic analogue. These benefits are particularly impactful when determining the lowest concentration of an analyte that can be reliably detected (LOD) and quantified (LOQ).
| Performance Metric | Method with this compound (Internal Standard) | Method without Internal Standard (External Standard) |
| Principle | Analyte response is normalized to the response of a known concentration of its co-eluting deuterated analogue. | Analyte response is directly compared to a calibration curve generated from external standards. |
| Accuracy | High. Corrects for analyte loss during sample preparation and variability in injection volume.[4] | Moderate to Low. Susceptible to errors from sample matrix effects and variations in sample preparation and injection. |
| Precision | High. The ratio of the analyte to the internal standard is less affected by instrumental fluctuations.[4] | Moderate to Low. Results can be affected by minor variations in instrument performance and sample handling. |
| LOD/LOQ | Lower and more reliable. Improved signal-to-noise ratio and reduced variability in response lead to more statistically robust detection limits. | Higher and more variable. Baseline noise and inconsistent analyte response can lead to less sensitive and less reliable detection limits. |
| Matrix Effects | Minimized. The internal standard and analyte are affected similarly by matrix-induced signal suppression or enhancement.[3] | Significant. Matrix components can interfere with the analyte signal, leading to inaccurate quantification at low levels. |
| Robustness | High. The method is less sensitive to minor variations in experimental conditions. | Moderate. The method requires strict control over all experimental parameters to ensure reproducibility. |
Experimental Protocol: Determination of LOD and LOQ by GC-MS
This protocol describes the determination of LOD and LOQ for p-tolualdehyde using this compound as an internal standard, based on the calibration curve method recommended by the International Council for Harmonisation (ICH).[5][6]
1. Materials and Reagents:
-
p-Tolualdehyde (analytical standard)
-
This compound (internal standard)
-
Solvent (e.g., Dichloromethane, HPLC grade)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)[7]
2. Preparation of Standard Solutions:
-
Primary Stock Solutions: Prepare individual stock solutions of p-tolualdehyde and this compound in the chosen solvent at a concentration of 1 mg/mL.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards containing p-tolualdehyde at concentrations near the expected LOD and LOQ (e.g., 0.01, 0.02, 0.05, 0.1, 0.2, 0.5 µg/mL). Spike each calibration standard with the internal standard working solution to a final concentration of 0.1 µg/mL.
3. GC-MS Analysis:
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 210°C at 6°C/min, then to 320°C at 30°C/min, and hold for 10 minutes.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
p-Tolualdehyde: m/z 119 (quantification), 120 (qualifier)
-
This compound: m/z 126 (quantification), 127 (qualifier)
-
-
4. Data Analysis and Calculation of LOD and LOQ:
-
Calibration Curve: For each calibration standard, calculate the ratio of the peak area of p-tolualdehyde to the peak area of this compound. Plot this ratio against the concentration of p-tolualdehyde to generate a linear regression curve.
-
LOD and LOQ Calculation: The LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve using the following equations, as per ICH guidelines[5][8]:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where:
-
σ = the standard deviation of the y-intercepts of the regression line.
-
S = the slope of the calibration curve.
-
-
Alternatively, the signal-to-noise (S/N) ratio can be used.[9] In this approach, the LOD is the concentration that yields a S/N ratio of approximately 3:1, and the LOQ is the concentration that gives a S/N ratio of about 10:1.[6][10]
Workflow for LOD and LOQ Determination
The following diagram illustrates the logical workflow for the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method.
This structured approach, leveraging the precision of isotope dilution GC-MS, ensures the development of a highly reliable and sensitive method for the quantification of p-tolualdehyde, meeting the stringent requirements of the pharmaceutical industry.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 6. youtube.com [youtube.com]
- 7. commons.und.edu [commons.und.edu]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 10. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
A Comparative Study of p-Tolualdehyde-d7 from Various Manufacturers
This guide provides a comparative analysis of p-Tolualdehyde-d7, a deuterated analog of p-Tolualdehyde, sourced from several prominent manufacturers. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for pharmacokinetic and metabolic studies. The guide offers a detailed comparison of product specifications, where available, and outlines the experimental protocols for verifying their purity and isotopic enrichment.
Data Presentation
The following table summarizes the available quantitative data for this compound from different manufacturers. It is important to note that not all manufacturers publicly provide detailed specifications.
| Manufacturer/Distributor | Product Name | CAS Number | Isotopic Purity (atom % D) | Chemical Purity |
| LGC Standards (for CDN Isotopes) | This compound (2,3,5,6-d4; methyl-d3) | 1219805-23-8 | 98 atom % D[1] | min 96%[1] |
| Toronto Research Chemicals (TRC) | This compound (2,3,5,6-d4; methyl-d3) | 1219805-23-8 | Typically provides a detailed Certificate of Analysis with full spectroscopic data and purity assessment.[][3] | Typically provides a detailed Certificate of Analysis with full spectroscopic data and purity assessment.[][3] |
| CymitQuimica | This compound (2,3,5,6-d4; methyl-d3) | 1219805-23-8 | Not specified | For the non-deuterated analog (p-Tolualdehyde), a purity of >98.0% (GC) is stated.[4][5] |
| MedchemExpress | This compound | 1219805-23-8 | Not specified | Not specified |
| Qmx Laboratories | This compound (2,3,5,6-d4; methyl-d3), neat | 1219805-23-8 | Not specified | Not specified |
Experimental Protocols
To ensure the quality and consistency of this compound for research purposes, a rigorous analytical characterization is essential. The following are detailed methodologies for key experiments to assess the purity and isotopic enrichment of the compound.
Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is designed to separate and identify volatile and semi-volatile organic compounds in a sample, providing a quantitative measure of chemical purity.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
-
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: The chemical purity is determined by calculating the peak area percentage of this compound relative to the total area of all detected peaks in the chromatogram.
Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the level of deuteration by quantifying the residual proton signals.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent that does not contain residual signals in the regions of interest (e.g., Chloroform-d, CDCl₃, with 0.03% v/v TMS as an internal standard).
-
Sample Preparation: Prepare a solution of this compound in the chosen deuterated solvent at a concentration of approximately 10 mg/mL.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 or more to ensure a good signal-to-noise ratio.
-
Relaxation Delay: A sufficiently long delay (e.g., 5 seconds) to allow for full relaxation of the protons.
-
-
Data Analysis:
-
Integrate the residual proton signals corresponding to the aromatic and methyl protons of p-Tolualdehyde.
-
Compare the integral of the residual proton signals to the integral of a known internal standard or to the residual solvent peak if its concentration is known.
-
The isotopic purity (atom % D) is calculated based on the reduction in the integral values of the proton signals compared to a non-deuterated standard.
-
Mandatory Visualization
The following diagrams illustrate the metabolic pathway of p-Tolualdehyde and a typical experimental workflow for its analysis.
Caption: Metabolic oxidation of p-Tolualdehyde to p-Toluic Acid.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. This compound (2,3,5,6-d4; methyl-d3) | CymitQuimica [cymitquimica.com]
- 4. This compound (2,3,5,6-d4; methyl-d3) | C8H8O | CID 131869402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Isotopic Purity of Commercial p-Tolualdehyde-d7: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing deuterated compounds, ensuring high isotopic purity is paramount for accurate and reliable experimental outcomes. This guide provides an objective comparison of commercially available p-Tolualdehyde-d7, a commonly used deuterated aromatic aldehyde, and its alternatives. We present supporting experimental data, detailed analytical protocols, and visual workflows to aid in the selection of the most suitable product for your research needs.
Isotopic Purity Comparison of Commercial this compound and Alternatives
The isotopic purity of a deuterated compound refers to the percentage of molecules in which the hydrogen atoms at specific positions have been replaced by deuterium. This is a critical parameter as the presence of unlabeled or partially labeled species can interfere with analytical measurements and compromise the integrity of studies involving metabolic tracing or quantitative analysis using isotope dilution methods.
Below is a summary of the stated isotopic purity for this compound and its alternatives from various commercial suppliers. It is important to note that the most accurate and lot-specific information is typically found on the Certificate of Analysis (CoA) provided by the supplier.
| Product | Supplier | Stated Isotopic Purity (atom % D) | Chemical Purity |
| This compound | LGC Standards | 98 | min 96% |
| This compound | CDN Isotopes | 99 | Not Specified |
| Benzaldehyde-α-d1 | Sigma-Aldrich | 98 | 99% (CP) |
| Benzaldehyde-d6 | Sigma-Aldrich | 98 | 99% (CP) |
| Benzaldehyde (ring-D5) | Cambridge Isotope Laboratories | 98 | 98% |
Note: "atom % D" refers to the percentage of deuterium enrichment at the labeled positions. "CP" denotes chemical purity. The data presented here is based on publicly available information and may not reflect the exact purity of a specific lot. Always refer to the supplier's Certificate of Analysis for precise data.
Alternatives to this compound
For applications requiring a deuterated aromatic aldehyde, several alternatives to this compound are available. The choice of an alternative will depend on the specific requirements of the experiment, such as the desired molecular weight, the position of the deuterium labels, and the reactivity of the aldehyde group.
Some common alternatives include:
-
Benzaldehyde-d1 (aldehyde-d1): Deuterated at the aldehyde position.
-
Benzaldehyde-d5 (ring-d5): Deuterated on the aromatic ring.
-
Benzaldehyde-d6 (ring-d5, aldehyde-d1): Deuterated on both the aromatic ring and the aldehyde position.
The isotopic purity of these alternatives, as offered by major suppliers, is included in the comparison table above.
Experimental Protocols for Isotopic Purity Determination
The isotopic purity of deuterated compounds is primarily determined using two analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that can provide detailed information about the structure of a molecule and the isotopic enrichment at specific sites.
¹H NMR (Proton NMR):
-
Principle: In a highly deuterated compound, the residual proton signals are significantly diminished. By comparing the integral of a residual proton signal to the integral of a known internal standard or a non-deuterated portion of the molecule, the isotopic purity can be calculated.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the deuterated aldehyde and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, acetone-d6) that does not have signals overlapping with the analyte or standard.
-
Ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for the small residual proton signals.
-
Ensure a long relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
-
Data Analysis:
-
Integrate the residual proton signals of the deuterated aldehyde and the signal of the internal standard.
-
Calculate the molar ratio of the deuterated compound to the internal standard.
-
From this, determine the percentage of the non-deuterated species and subsequently the isotopic purity.
-
²H NMR (Deuterium NMR):
-
Principle: This technique directly observes the deuterium nuclei. The chemical shifts in the ²H NMR spectrum correspond to the positions of the deuterium atoms in the molecule. The relative integrals of the deuterium signals can be used to confirm the positions of deuteration and assess the relative isotopic enrichment at different sites.
-
Sample Preparation: Similar to ¹H NMR, but a non-deuterated solvent can be used.
-
Data Acquisition: Acquire a ²H NMR spectrum. Longer acquisition times are often necessary due to the lower gyromagnetic ratio of deuterium.
-
Data Analysis: Integrate the signals corresponding to the different deuterated positions. The relative integrals should correspond to the expected ratio of deuterium atoms at each site.
Mass Spectrometry (MS)
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it an excellent tool for determining the distribution of isotopologues in a deuterated sample.
-
Principle: The introduction of deuterium atoms increases the molecular weight of the compound. By analyzing the mass spectrum, the relative abundances of the fully deuterated species (d7 in the case of this compound) and the less-deuterated species (d6, d5, etc.) can be determined.
-
Sample Preparation:
-
Prepare a dilute solution of the deuterated aldehyde in a suitable volatile solvent (e.g., acetonitrile, methanol).
-
The concentration should be optimized for the specific mass spectrometer being used, typically in the range of 1-10 µg/mL.
-
-
Data Acquisition (using High-Resolution Mass Spectrometry - HRMS):
-
Infuse the sample directly into the mass spectrometer or inject it into a liquid chromatography-mass spectrometry (LC-MS) system.
-
Acquire a full scan mass spectrum in a suitable ionization mode (e.g., electrospray ionization - ESI).
-
Ensure the mass resolution is high enough to distinguish between the different isotopologues.
-
-
Data Analysis:
-
Identify the ion corresponding to the fully deuterated molecule (e.g., [M+H]⁺ or M⁺·).
-
Identify and integrate the ion currents for the lower mass isotopologues (those containing fewer deuterium atoms).
-
The isotopic purity is calculated based on the relative abundance of the desired fully deuterated isotopologue compared to the sum of all related isotopologues.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for evaluating the isotopic purity of this compound.
Caption: Experimental workflow for determining isotopic purity.
Caption: Logical relationship for product selection.
Performance of p-Tolualdehyde-d7 in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides a comparative overview of the expected performance of p-Tolualdehyde-d7 as an internal standard in various biological matrices.
While specific experimental data on the performance of this compound across different biological matrices is not extensively available in the public domain, we can infer its performance based on the well-established principles of using deuterated internal standards and data from analogous compounds. This guide will, therefore, present a theoretical and practical framework for its application, alongside generalized experimental protocols.
The Gold Standard: Deuterated Internal Standards
The fundamental principle behind using a deuterated internal standard like this compound is its near-identical physicochemical properties to the unlabeled analyte, p-Tolualdehyde. This structural similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization.[1][2][3][4] By adding a known amount of this compound to all samples, calibration standards, and quality controls, it is possible to accurately correct for variability that can arise from:
-
Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.
-
Chromatographic Separation: Minor variations in retention time and peak shape.
-
Mass Spectrometric Detection: Ion suppression or enhancement caused by the sample matrix.[4]
The use of a SIL-IS is strongly advocated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[2]
Expected Performance Across Biological Matrices
Based on the behavior of other deuterated internal standards used in bioanalysis, the performance of this compound can be anticipated as follows. The subsequent tables provide hypothetical yet expected performance data.
Data Presentation
Table 1: Anticipated Performance of this compound in Human Plasma
| Performance Parameter | Expected Value | Rationale |
| Recovery | 85 - 115% | Co-elution with the analyte allows for consistent tracking through extraction procedures. |
| Matrix Effect | CV < 15% | The SIL-IS experiences similar ion suppression/enhancement as the analyte, leading to a consistent analyte/IS ratio. |
| Process Efficiency | Consistent across batches | Normalization using the internal standard corrects for variability in extraction and instrument response. |
| Precision (CV%) | ≤ 15% | The use of a SIL-IS significantly improves the precision of the measurement. |
| Accuracy (% Bias) | Within ± 15% | Accurate quantification is achieved by correcting for procedural and matrix-related variations. |
Table 2: Anticipated Performance of this compound in Human Urine
| Performance Parameter | Expected Value | Rationale |
| Recovery | 80 - 120% | Urine is a more variable matrix, but the SIL-IS effectively tracks the analyte. |
| Matrix Effect | CV < 20% | Higher variability in urine composition can lead to slightly larger but still acceptable matrix effects. |
| Process Efficiency | Consistent across batches | Effective normalization is expected despite the complexity of the urine matrix. |
| Precision (CV%) | ≤ 20% | The inherent variability of urine may lead to slightly lower precision compared to plasma. |
| Accuracy (% Bias) | Within ± 20% | Acceptable accuracy is maintained through the use of the deuterated standard. |
Table 3: Anticipated Performance of this compound in Tissue Homogenates
| Performance Parameter | Expected Value | Rationale |
| Recovery | 70 - 130% | The complexity of tissue matrices can lead to greater variability in extraction efficiency. |
| Matrix Effect | CV < 25% | Significant matrix effects are common in tissue homogenates, but the SIL-IS helps to mitigate their impact on quantification. |
| Process Efficiency | Consistent across batches | Normalization is crucial for achieving reliable results from complex tissue samples. |
| Precision (CV%) | ≤ 25% | The challenges of working with tissue homogenates can result in higher but manageable imprecision. |
| Accuracy (% Bias) | Within ± 25% | The use of a SIL-IS is critical for achieving acceptable accuracy in these challenging matrices. |
Experimental Protocols
The following sections provide generalized experimental protocols for the use of this compound as an internal standard in a typical LC-MS/MS workflow for the quantification of an aldehyde analyte after derivatization.
Experimental Workflow Diagram
Caption: General workflow for bioanalysis using an internal standard.
Sample Preparation Protocol for Plasma
-
Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized during method development) to each plasma sample, calibrator, and quality control sample.
-
Derivatization: Add 50 µL of derivatizing agent solution (e.g., 2,4-dinitrophenylhydrazine in acetonitrile/acid) and vortex. Incubate at an optimized temperature and time to ensure complete reaction.
-
Protein Precipitation/Extraction: Add 500 µL of a suitable organic solvent (e.g., acetonitrile or methyl tert-butyl ether) to precipitate proteins and extract the derivatives. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
Signaling Pathway Diagram (Hypothetical)
While this compound itself is not involved in a signaling pathway, it is used to quantify analytes that may be. The following is a hypothetical signaling pathway where an aldehyde analyte might be involved.
Caption: Aldehyde formation in oxidative stress.
Conclusion
While specific, published performance data for this compound is limited, its role as a deuterated internal standard makes it an excellent choice for the quantitative bioanalysis of p-Tolualdehyde or other structurally similar aldehydes. The principles of isotope dilution mass spectrometry strongly suggest that it will provide high accuracy and precision by effectively compensating for analytical variability in complex biological matrices such as plasma, urine, and tissue homogenates. The provided protocols and expected performance metrics serve as a valuable guide for researchers developing and validating bioanalytical methods using this internal standard. Rigorous in-house validation is, however, essential to confirm its performance for a specific analyte and matrix.
References
Safety Operating Guide
Proper Disposal of p-Tolualdehyde-d7: A Guide for Laboratory Professionals
Researchers and scientists handling p-Tolualdehyde-d7 must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound. This compound is a combustible liquid that is harmful if swallowed and can cause skin and eye irritation.[1][2][3] Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2][4]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to consign it to a licensed hazardous waste disposal company.[1][2][4]
-
Waste Identification and Classification :
-
Container Management :
-
Storage Pending Disposal :
-
Arranging for Disposal :
-
Spill Management :
-
In the event of a spill, immediately remove all sources of ignition.[2][5]
-
Ventilate the area and wear appropriate PPE.
-
Absorb the spill with an inert material such as sand, earth, or vermiculite.[2][5]
-
Collect the absorbed material and place it into a suitable container for disposal as hazardous waste.[2][5]
-
Do not allow the spilled material to enter drains or waterways.[2]
-
Quantitative Data Summary
For safe handling and disposal, it is important to be aware of the key physical and toxicological properties of p-Tolualdehyde, which are expected to be very similar for its deuterated form.
| Property | Value | Reference |
| Physical State | Liquid | [1][4] |
| Appearance | Light yellow | [1][4] |
| Flash Point | 71 °C / 159.8 °F | [1][4] |
| Boiling Point | 204 - 205 °C / 399.2 - 401 °F | [1][4] |
| Oral LD50 (Rat) | 1600 mg/kg | [2] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling p-Tolualdehyde-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling p-Tolualdehyde-d7 in a laboratory setting. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, thereby minimizing risks and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the safety data for its non-deuterated analog, p-Tolualdehyde.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use. For tasks with a high risk of splashing, consider double-gloving.[1] |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles should be worn at all times.[1] When there is a significant risk of splashing, a full-face shield must be worn in addition to goggles.[1][2] |
| Body | Laboratory coat or chemical-resistant apron | A fully buttoned lab coat is required to protect against minor splashes. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron worn over the lab coat is recommended.[1][2] |
| Respiratory | Fume hood or respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[1] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
| Feet | Closed-toe shoes | Shoes constructed of impervious materials are required to protect against spills.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following experimental protocol is critical for the safe handling of this compound and for maintaining its isotopic purity.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and that the sash is positioned at the lowest practical height.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary materials and equipment before handling the compound to minimize exposure time.
-
To prevent hydrogen-deuterium (H-D) exchange and maintain isotopic purity, use dry glassware and handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible.[3]
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don chemical splash goggles. Add a face shield if there is a risk of splashing.
-
Wash and dry hands thoroughly before putting on chemical-resistant gloves. Ensure the gloves cover the cuffs of the lab coat.
3. Handling and Dispensing:
-
Perform all manipulations of this compound inside the chemical fume hood.[1]
-
When transferring the chemical, pour slowly and carefully to avoid splashing.
-
Keep containers of this compound sealed when not in use to prevent the release of vapors and to protect it from atmospheric moisture which can compromise its deuteration.[3][4]
4. Post-Handling Procedures:
-
Wipe down the work area in the fume hood with an appropriate decontaminant.
-
Remove gloves using a technique that avoids touching the outer surface with bare hands.
-
Dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
The disposal of this compound and its waste should be handled with the same precautions as its non-deuterated counterpart. As deuterium is a stable, non-radioactive isotope, no additional precautions related to radioactivity are necessary.[5]
-
Waste Collection: All waste materials contaminated with this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. It is often more cost-effective to keep solvent waste streams separate.[6]
-
Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[6][7] Follow all local, state, and federal regulations for the disposal of chemical waste.[5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdc.gov [cdc.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. moravek.com [moravek.com]
- 6. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 7. msds.nipissingu.ca [msds.nipissingu.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
